DCOIT
Description
cp was added to finishing agents in textile factories; caused contact dermatitis; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-octyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQOHRXAJJKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032315 | |
| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes before boiling | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/mL at 25 °C (melted and solidified) | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.4X10-6 mm Hg at 25 °C | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from hexane | |
CAS No. |
64359-81-5 | |
| Record name | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64359-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Kathon 930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2-octyl-2H-isothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCY9Q844W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
40-46 °C | |
| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one, commonly known as DCOIT (CAS No. 64359-81-5), is a potent, broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] It is extensively utilized in industrial and commercial applications, particularly as an antifouling agent in marine paints, a preservative in coatings, plastics, wood, adhesives, and water treatment systems.[2][3][4][5] This document provides a comprehensive overview of its chemical and physical properties, stability, degradation pathways, and mechanisms of action. Detailed experimental protocols and data are presented to support its characterization.
Chemical and Physical Properties
This compound is an organochlorine compound characterized by a 1,2-thiazole heterocyclic ring structure.[3][6] At room temperature, it typically appears as a white to tan or yellowish crystalline solid or powder.[1][3][4][7] The technical grade product may present as a tan-to-brown waxy solid with a pungent aromatic odor.[6][8]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇Cl₂NOS | [4][6][9][10] |
| Molecular Weight | 282.23 g/mol | [6][8][9][10][11] |
| Melting Point | 40-46 °C (Crystals from hexane) | [6][8][9] |
| 42.2–42.8 °C | [7] | |
| 40-41 °C (Technical Grade) | [6][8] | |
| Boiling Point | Decomposes before boiling | [6] |
| 322.6 °C at 760 mmHg (Predicted) | [9] | |
| Density | 1.28 g/mL at 25 °C | [6][8] |
| 1.25 g/cm³ at 20 °C | [11] | |
| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C | [6][8][9] |
| Water Solubility | 14 ppm at 25 °C | [6][9] |
| 6.5 ppm (Deionized water) | [8] | |
| 4.7 ppm (Synthetic seawater) | [8] | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and most organic solvents.[7][8] | Miscible |
| Partition Coefficient (log Kow) | 2.8 - 4.5 | [6][8] |
| Appearance | White to almost white powder/crystal.[3][4][7] | Solid |
Stability and Degradation
This compound is stable under recommended storage conditions, typically in well-closed, light-resistant containers in a cool, dry, and ventilated place.[7][9] It is also noted to be stable under strong UV light and in the presence of acid rain, making it suitable for outdoor applications like marine coatings.[12][13] However, it should not be in contact with reducing metals (e.g., Fe, Al) or oxidizing materials.[7]
The environmental fate of this compound involves degradation through processes like photolysis. In aqueous environments, one photodegradation pathway involves the cleavage of the isothiazolone ring, followed by dechlorination, hydroxylation, and oxidation.[14] This leads to the formation of metabolites such as N-n-octyl malonamic acid (NNOMA), which is a major metabolite, N-n-octyl acetamide, and N-n-octyl oxamic acid.[3][14][15] A second pathway involves the phototransposition of this compound to 4,5-dichloro-3-n-octylthiazolin-2-one.[14] In soil, this compound degrades rapidly, with reported half-lives of approximately 4.8 days in loamy sand soil.[14]
Mechanism of Action
The biocidal activity of isothiazolinones, including this compound, follows a two-step mechanism.[16]
-
Rapid Inhibition: The first step involves the rapid inhibition of microbial growth, respiration, and energy generation within minutes of contact.[16] Isothiazolones act as electrophilic agents that disrupt critical metabolic pathways by targeting dehydrogenase enzymes.[16]
-
Irreversible Damage: This is followed by irreversible cell damage over several hours, leading to a loss of viability (cell death). This damage is caused by the destruction of protein thiols and the production of free radicals.[16]
This dual mechanism provides a broad spectrum of activity at low concentrations and makes it difficult for microorganisms to develop resistance.[16]
Novel Insights into Neurotoxicity and Endocrine Disruption
Recent research has provided new insights into the toxic mechanisms of this compound, particularly in aquatic organisms. Studies in teleost fish have identified G protein alpha subunits (Gα) as a high-affinity molecular target for this compound in the brain.[17] this compound binds to Gα proteins, competitively inhibiting their activation.[17]
G protein-coupled receptors (GPCRs) are integral to a vast number of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis, which regulates hormone production.[17][18] The binding of this compound to upstream Gα proteins may disrupt GPCR signaling, providing a plausible explanation for the diverse toxic effects observed, such as endocrine disruption.[6][17] This suggests a novel mechanism of action for this compound as an endocrine-disrupting chemical.[17]
Experimental Protocols
Synthesis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
Several methods for the synthesis of this compound have been patented. A common approach involves the ring-closure chlorination of an amide intermediate.
Protocol Example (Based on patent CN113582941A): [19]
-
Intermediate Preparation: Prepare the intermediate 3,3'-dithiodi(N-octylpropionamide).
-
Reaction Setup: In a round-bottom flask equipped with an exhaust gas absorption device, add 200 mL of butyl acetate.
-
Addition of Intermediate: Add the prepared 3,3'-dithiodi(N-octylpropionamide) intermediate to the flask.
-
Chlorination: Slowly add 100 g of phosphorus oxychloride at 10°C.
-
Reaction: Once the addition is complete and gas evolution ceases, remove the ice bath and raise the temperature to 40°C. Continue the reaction for 2 hours.
-
Neutralization: Cool the reactor to 5°C and slowly add a 5% sodium bicarbonate solution until the mixture is neutral.
-
Separation & Purification: Separate the aqueous layer. Dry the solvent from the organic layer and recrystallize the resulting solid with methanol.
-
Final Product: The resulting white solid is 4,5-dichloro-2-n-octyl-3-isothiazolinone. The reported yield is 91%.[19]
Analytical Laboratory Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the analysis of this compound, particularly for determining its persistence in environmental samples like seawater and sediment.[8]
Solvent Microextraction (SME) with Gas Chromatography (GC): A rapid microextraction technique, SME, has been developed for the simultaneous determination of this compound (as Sea-Nine 211) and other antifouling agents in water samples. The extracted compounds are then determined by gas chromatography with electron capture detection (GC-ECD).[6] Key experimental parameters to optimize include the choice of solvent, exposure time, agitation, organic drop volume, and salt concentration.[6]
Toxicological Studies
Acute Toxicity:
-
Oral LD50: The median lethal dose (LD50) for this compound has been determined in animal studies.
-
Inhalation LC50: The median lethal concentration (LC50) was determined in Wistar rats exposed to this compound aerosols via nose-only inhalation for 4 hours. The reported LC50 is 0.164 mg/L.[15] Clinical signs included lethargy, tremors, and respiratory distress.[15]
-
Dermal LD50: The dermal LD50 in rats was reported as >2000 mg/kg body weight.[15]
Genotoxicity:
-
Unscheduled DNA Synthesis (UDS) Assay: An in vivo UDS study in rat hepatocytes (OECD TG 486) showed that this compound was negative for genotoxicity at doses up to 2000 mg/kg bw/day.[15]
Conclusion
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one is a highly effective biocide with well-characterized chemical and physical properties. Its primary mechanism of action involves a rapid inhibition of microbial metabolic processes followed by irreversible cellular damage. Emerging research into its interaction with GPCR signaling pathways is opening new avenues for understanding its broader toxicological profile, including its potential as an endocrine disruptor. The established analytical methods and synthesis protocols provide a solid foundation for its application and further study in industrial preservation and drug development contexts.
References
- 1. Dichlorooctylisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 4,5-Dichloro-2-octyl-isothiazolone | 64359-81-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. meisenbaochem.com [meisenbaochem.com]
- 8. 4,5-Dichloro-2-octyl-3-isothiazolone [drugfuture.com]
- 9. echemi.com [echemi.com]
- 10. 4,5-dichloro-2-octyl-isothiazolone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | Tiansland.com [tiansland.com]
- 13. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1 - Buy Good Quality OIT 98%, Manufacturer Supply OIT 98%, Hot Sale OIT 98% Product on Sinobio Chemistry [sinobiochemistry.com]
- 14. recipp.ipp.pt [recipp.ipp.pt]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. onepetro.org [onepetro.org]
- 17. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) in Teleosts: New Insight into Mechanism of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]
- 19. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]
DCOIT Mechanism of Action in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide with potent fungicidal activity. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the fungal cell's redox homeostasis and mitochondrial function. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antifungal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways involved.
Core Mechanism of Action: A Two-Pronged Assault
The fungicidal activity of this compound is not attributed to a single, specific target but rather to a cascade of events initiated by its chemical reactivity. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently leads to widespread cellular damage, including mitochondrial dysfunction and eventual cell death.
Induction of Reactive Oxygen Species (ROS)
This compound has been shown to increase the generation of ROS at both the mitochondrial and cellular levels.[1] This surge in ROS, which includes superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the fungal cell's antioxidant defense systems. The resulting oxidative stress leads to the damaging oxidation of vital cellular components, including lipids, proteins, and nucleic acids.
Mitochondrial Dysfunction
The mitochondria are a primary target of this compound-induced damage. The excessive ROS production disrupts the delicate balance of the mitochondrial electron transport chain, leading to a decrease in the mitochondrial membrane potential (MMP).[1] This depolarization of the mitochondrial membrane uncouples oxidative phosphorylation, severely impairing ATP synthesis and compromising the primary energy source of the fungal cell.
Signaling Pathways and Cellular Responses
The cellular stress instigated by this compound triggers a series of signaling pathways as the fungus attempts to counteract the damage.
Oxidative Stress Response Pathway
Fungi possess conserved signaling pathways to respond to oxidative stress, often involving transcription factors like Yap1.[2][3][4] Upon sensing an increase in ROS, these pathways are activated, leading to the upregulation of genes involved in antioxidant defense, such as catalases and superoxide dismutases. However, the overwhelming oxidative burst induced by this compound often surpasses the capacity of these protective mechanisms.
Apoptosis
The culmination of cellular damage, particularly mitochondrial dysfunction and extensive oxidative stress, can trigger a programmed cell death pathway akin to apoptosis in fungi.[5][6][7] This process is characterized by DNA fragmentation and the activation of caspase-like proteases, leading to an organized dismantling of the cell.
Quantitative Data: Antifungal Efficacy of this compound
The in vitro efficacy of this compound has been evaluated against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antifungal activity, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Fungal Species | MIC (ppm) | Reference |
| Aspergillus niger | 1.0 - 4.0 | [8][9][10] |
| Penicillium funiculosum | Not explicitly found, but effective against Penicillium citrinum at ≤ 4.0 ppm | [8] |
| Alternaria alternata | ≤ 4.0 | [8] |
| Cladosporium cladosporioides | ≤ 4.0 | [8] |
| Aureobasidium pullulans | 4.0 | [8] |
| Chaetomium globosum | ≤ 1.0 | [8] |
| Gloeophyllum trabeum | ≤ 1.0 | [8] |
| Postia placenta | ≤ 1.0 | [8] |
| Trametes versicolor | ≤ 1.0 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a method for determining the MIC of this compound against a target fungus using the broth microdilution method.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Target fungal strain
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Add the fungal inoculum to each well of the microtiter plate, including a positive control (no this compound) and a negative control (no fungus).
-
Incubate the plate at an appropriate temperature for the fungal species for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.
Measurement of Intracellular ROS Production
This protocol describes a method to quantify intracellular ROS levels in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
Materials:
-
Fungal cell culture
-
This compound solution
-
H₂DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat the fungal cell culture with the desired concentration of this compound for a specified time. Include an untreated control.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS containing H₂DCFDA (typically 5-10 µM).
-
Incubate the cells in the dark at room temperature for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates higher levels of intracellular ROS.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol outlines a method to assess changes in MMP in fungal cells exposed to this compound using the fluorescent dye Rhodamine 123.[11][12][13][14][15]
Materials:
-
Fungal cell culture
-
This compound solution
-
Rhodamine 123 stock solution (in ethanol or DMSO)
-
PBS or appropriate buffer
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Treat the fungal cell culture with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation and wash them with the buffer.
-
Resuspend the cells in the buffer containing Rhodamine 123 (typically 1-5 µM).
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Wash the cells with the buffer to remove the unbound dye.
-
Measure the fluorescence intensity at an excitation wavelength of ~507 nm and an emission wavelength of ~529 nm. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.
Visualizations of Key Pathways and Workflows
Caption: Core mechanism of this compound action in fungi.
Caption: Fungal oxidative stress response to this compound.
Caption: Workflow for measuring intracellular ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]
- 3. Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Apoptosis-Related Proteins | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a potent biocide. The information is presented to support research, development, and formulation activities.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4,5-dichloro-2-octyl-1,2-thiazol-3-one[1] |
| Common Name | This compound, Dichlorooctylisothiazolinone |
| CAS Number | 64359-81-5[1] |
| Molecular Formula | C₁₁H₁₇Cl₂NOS[1][2] |
| Molecular Weight | 282.23 g/mol [1] |
| Chemical Structure | CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl |
Physical Properties
This compound is a white to yellowish crystalline powder or waxy solid at room temperature.[2] Key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Appearance | White to yellowish crystalline powder or waxy solid | Ambient |
| Melting Point | 38 - 46 °C | |
| Boiling Point | Decomposes before boiling | |
| Density | 1.28 g/mL | 25 °C[1] |
| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg | 25 °C[1] |
| Water Solubility | 14 ppm (mg/L) | 25 °C[1] |
| Partition Coefficient (logP) | 2.8 - 4.5 | Octanol/water[1] |
Chemical Properties
Stability
This compound exhibits varying stability depending on environmental conditions. It is generally stable under recommended storage conditions but can be degraded by hydrolysis, photolysis, and thermal stress.
| Stability Type | Half-life / Observations | Conditions |
| Hydrolytic Stability | 216 hours | pH 5 |
| 720 hours | pH 7 | |
| 288 hours | pH 9 | |
| Photostability | 5.7 days | Sunlight exposure |
| Thermal Stability | Stable at room temperature. No decomposition or chemical transformation is typically found below 150°C in thermal analysis studies. | OECD Guideline 113 |
Acid Dissociation Constant (pKa)
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR have been used to characterize this compound and confirm its structure, particularly in studies involving its encapsulation.
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The maximum absorption wavelength for this compound has been reported to be 285 nm.[4]
Experimental Protocols
The determination of the physical and chemical properties of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination
-
Method: Capillary method (e.g., using a Mel-Temp apparatus or Thiele tube).
-
Procedure: A small, powdered sample of this compound is packed into a capillary tube and heated slowly in a calibrated apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.
-
OECD Guideline: OECD 102
Density Determination
-
Method: Gas pycnometry or the buoyancy method (Archimedes' principle).
-
Procedure: For the buoyancy method, the sample is weighed in air and then in a liquid of known density. The density is calculated from the weight difference.
-
OECD Guideline: OECD 109
Vapor Pressure Measurement
-
Method: Gas saturation method or vapor pressure balance.
-
Procedure: The vapor pressure of this compound can be determined by measuring the rate of mass loss due to evaporation under controlled temperature and pressure conditions.
-
OECD Guideline: OECD 104
Water Solubility Determination
-
Method: Column elution method or flask method.
-
Procedure: A saturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically (e.g., by HPLC).
-
OECD Guideline: OECD 105
Partition Coefficient (logP) Determination
-
Method: Shake flask method followed by HPLC analysis.
-
Procedure: this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in each phase is measured to calculate the partition coefficient.
-
OECD Guideline: OECD 107
Visualizations
References
Navigating the Depths: An In-depth Technical Guide to the Environmental Fate and Degradation of DCOIT in Marine Sediment
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a widely utilized antifouling biocide, prized for its efficacy in preventing the growth of marine organisms on submerged surfaces. Initially considered an environmentally benign alternative to organotin compounds, its increasing detection in marine and estuarine ecosystems has prompted a closer examination of its environmental fate, persistence, and potential ecological impact.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior and degradation in marine sediments, a critical environmental compartment for this hydrophobic compound. The information presented herein is intended to support researchers, environmental scientists, and professionals in the development of safer and more sustainable marine technologies.
Data Presentation: Quantitative Insights into this compound's Fate
The persistence and partitioning behavior of this compound in marine sediment are crucial parameters for assessing its potential environmental risk. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | < 1 hour | Aerobic and anaerobic marine microcosm studies | [2] |
| 5-12 hours | Marine sediment | [3] | |
| < 5 hours | Spiked marine sediment (1000 ng/g) | [4] | |
| 10 days | In sediment associated with paint particles | [3] | |
| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | Direct partitioning method | [4] |
| 6.4 | [1] | ||
| Water Solubility | 5 µg/mL | ||
| Koc (Organic Carbon-Water Partition Coefficient) | 15,000 |
Table 1: Summary of Environmental Fate Parameters for this compound.
Experimental Protocols: Methodologies for Studying this compound Degradation in Marine Sediment
The investigation of this compound's fate in marine sediment typically involves laboratory microcosm studies designed to simulate natural environmental conditions. The following is a detailed methodology based on established protocols such as the OECD Guideline 308 for "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems."[3][5][6][7][8]
Sediment and Water Collection
-
Sediment: Collect undisturbed sediment cores from a location with no known history of significant this compound contamination. The top 5-10 cm of sediment is typically used. The sediment should be characterized for properties such as particle size distribution (sand, silt, clay content), organic carbon content, and pH.
-
Water: Collect overlying water from the same location as the sediment. The water should be filtered (e.g., through a 0.45 µm filter) to remove suspended particles and microorganisms that could interfere with the experiment.
Microcosm Setup
-
Vessels: Use glass vessels (e.g., biometer flasks) of sufficient volume to accommodate the sediment and overlying water.
-
Sediment and Water Addition: Add a layer of sieved, homogenized sediment to the bottom of each vessel, followed by the careful addition of the overlying site water to create a sediment-to-water ratio of approximately 1:4 (v/v).
-
Acclimation: Allow the microcosms to acclimate in the dark at a constant temperature (e.g., 20°C) for a period of one to two weeks to allow for the re-establishment of natural redox gradients.
-
Aerobic vs. Anaerobic Conditions:
-
Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions. The air should be passed through a water trap to prevent evaporation.
-
Anaerobic: Purge the headspace of the microcosms with an inert gas (e.g., nitrogen or argon) to establish and maintain anaerobic conditions. The vessels should be sealed to prevent oxygen ingress.
-
This compound Spiking
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) at a known concentration. The volume of the solvent should be minimal to avoid toxic effects on the microbial community.
-
Application: Spike the overlying water of the microcosms with the this compound stock solution to achieve the desired initial concentration. Control microcosms should receive the same amount of solvent without this compound.
Incubation and Sampling
-
Incubation: Incubate the microcosms in the dark at a constant temperature for a predetermined period (e.g., up to 100 days).
-
Sampling: At specified time intervals, sacrifice replicate microcosms for analysis. Separate the overlying water and sediment phases.
Analytical Procedures
-
Extraction:
-
Water: Extract this compound and its metabolites from the water phase using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Sediment: Extract this compound and its metabolites from the sediment using pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane).
-
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector to identify and quantify this compound and its transformation products.[9]
Mandatory Visualizations
Degradation Pathway of this compound in Marine Sediment
The primary degradation pathway of this compound in marine sediment involves the cleavage of the isothiazolinone ring, followed by a series of dechlorination, hydroxylation, and oxidation reactions.[1]
Caption: Proposed degradation pathway of this compound in the marine environment.
Experimental Workflow for this compound Sediment Degradation Study
The following diagram illustrates the logical flow of a typical laboratory microcosm study to assess the fate of this compound in marine sediment.
Caption: Workflow for a this compound marine sediment degradation study.
Conclusion
The available data indicate that this compound can degrade relatively quickly in marine sediments under both aerobic and anaerobic conditions, with half-lives ranging from hours to days. However, its persistence can be significantly longer when associated with paint particles. The primary degradation pathway involves the breakdown of the isothiazolinone ring structure into less complex, and presumably less toxic, organic molecules.
For professionals in drug development and environmental science, understanding these degradation pathways and the factors influencing them is paramount for designing new, effective, and environmentally responsible antifouling agents. The experimental protocols outlined in this guide provide a robust framework for conducting further research to fill existing knowledge gaps and to evaluate the environmental fate of novel biocides. Continued investigation into the ecotoxicology of this compound and its metabolites is essential for a comprehensive environmental risk assessment and for the protection of marine ecosystems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. fera.co.uk [fera.co.uk]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in aqueous environments. This compound is a potent biocide used in a variety of industrial and commercial applications, including antifouling coatings, paints, adhesives, and water treatment systems. Understanding its stability and degradation pathways is crucial for optimizing its use, ensuring product longevity, and assessing its environmental fate and potential toxicological impact.
Factors Influencing this compound Stability
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Generally, isothiazolinones like this compound are sensitive to thermal and pH conditions and their stability can be limited by the presence of nucleophiles.[1]
Effect of pH
The rate of hydrolysis of this compound is significantly dependent on the pH of the aqueous solution. It is more stable under acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2] This increased degradation at higher pH is a common characteristic of isothiazolone biocides and is attributed to the hydrolysis of the isothiazolone ring.[2]
Effect of Temperature
Temperature plays a crucial role in the degradation kinetics of this compound. An increase in temperature generally accelerates the rate of degradation. For instance, the half-life of this compound decreases significantly as the temperature rises from 4°C to 40°C.[1]
Photodegradation
Exposure to sunlight can also accelerate the degradation of this compound in aqueous solutions.[1] Photolysis, or the breakdown of the molecule by light, is a significant degradation pathway. The rate of photolysis can be influenced by the composition of the aqueous media, with degradation observed to be faster in natural waters (lake, river, sea) compared to distilled water.[3] The main photodegradation pathways involve the ring opening of the N-S bond and the breaking of the C-N covalent bond.[4]
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in the literature.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-Life (days) | Reference |
| 4 | Not Specified | 6.8 | [1] |
| 7 | Not Specified | 1.2 | [1] |
| 9 | Not Specified | 3.7 | [1] |
| 7 | 25 | 71 | [5] |
Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Solutions
| Temperature (°C) | pH | Half-Life (days) | Reference |
| 4 | Not Specified | >64 | [1] |
| 25 | Not Specified | 27.9 | [1] |
| 40 | Not Specified | 4.5 | [1] |
Table 3: Photodegradation Half-Life of this compound in Aqueous Solutions
| Condition | Half-Life (days) | Reference |
| Sunlight Exposure | 6.8 | [1] |
| Dark Control | 14.4 | [1] |
| Natural Solar Irradiation (Distilled Water) | 18 (approx. 433 hours) | [6] |
| Natural Solar Irradiation (Sea Water) | 13.1 (approx. 315 hours) | [7] |
| Natural Solar Irradiation (River Water) | 6.4 (approx. 154 hours) | [7] |
| Natural Solar Irradiation (Lake Water) | 5.5 (approx. 131 hours) | [7] |
Degradation Pathways
The degradation of this compound in aqueous environments proceeds through several pathways, including hydrolysis and photolysis. The primary degradation mechanism involves the cleavage of the isothiazolone ring.[8]
Hydrolytic and Photolytic Degradation
Under both hydrolytic and photolytic conditions, the isothiazolone ring of this compound can open, leading to the formation of several degradation products. A major pathway involves the formation of N-n-octyl malonamic acid, which can then be decarboxylated to yield N-n-octyl acetamide.[3][8] Further oxidation can lead to the formation of N-n-octyl oxamic acid.[3]
Biocidal Mechanism of Action
The biocidal activity of isothiazolinones, including this compound, is primarily due to their ability to react with thiol-containing proteins and enzymes within microbial cells.[9][10] This reaction disrupts essential cellular functions, leading to growth inhibition and cell death.[10][11]
The electrophilic sulfur atom in the isothiazolinone ring of this compound readily reacts with nucleophilic thiol groups (-SH) present in cysteine residues of proteins and smaller molecules like glutathione.[1] This leads to the formation of a disulfide bond, inactivating the protein or enzyme and disrupting critical metabolic pathways such as respiration and energy production.[10]
Experimental Protocols
This section outlines the general methodologies for conducting key experiments to assess the stability of this compound in aqueous solutions.
Hydrolysis Study (adapted from OECD Guideline 111)[6][13]
This protocol describes a tiered approach to determine the rate of hydrolysis of this compound as a function of pH.
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)
-
Volumetric flasks and pipettes
-
Incubator capable of maintaining a constant temperature (e.g., 25°C or 50°C)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Spike the sterile aqueous buffer solutions (pH 4, 7, and 9) with the this compound stock solution to a known concentration (not to exceed 0.01 M or half of its water solubility).
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., a preliminary test at 50°C for 5 days, followed by definitive tests at environmentally relevant temperatures like 25°C).
-
Sampling: At appropriate time intervals, withdraw aliquots from each test solution.
-
Analysis: Analyze the samples for the concentration of this compound and any identified degradation products using a validated analytical method.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH and temperature by plotting the concentration of this compound versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
Analytical Method for this compound Quantification (Example: HPLC)
Objective: To quantify the concentration of this compound in aqueous samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
HPLC-grade methanol and water.
-
This compound analytical standard.
Chromatographic Conditions (Example): [7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Aqueous samples may require pre-concentration using solid-phase extraction (SPE) with C18 cartridges, especially for low concentrations.[12]
-
Elute the this compound from the SPE cartridge with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[11]
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
Conclusion
The stability of this compound in aqueous solutions is a critical parameter influencing its efficacy and environmental persistence. It is significantly affected by pH, temperature, and light. This compound is less stable in alkaline and warmer conditions, and its degradation is accelerated by sunlight. The primary degradation pathway involves the opening of the isothiazolinone ring, leading to the formation of less toxic products. A thorough understanding of these factors and the application of standardized experimental protocols are essential for the effective and safe use of this compound in various applications.
References
- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 2. Synthesis of Submicrocontainers with “Green” Biocide and Study of Their Antimicrobial Activity [mdpi.com]
- 3. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axcendcorp.com [axcendcorp.com]
- 8. nacalai.com [nacalai.com]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. researchgate.net [researchgate.net]
- 11. WO2019133480A1 - Stabilization of this compound in aqueous systems - Google Patents [patents.google.com]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
An In-depth Technical Guide to the Biocidal Activity of Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a multitude of industrial and consumer products. Their efficacy in controlling the growth of bacteria, fungi, and algae has made them indispensable as preservatives in water treatment, paints, cosmetics, and various other formulations.[1] This technical guide provides a comprehensive overview of the core principles underlying the biocidal activity of common isothiazolinones, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Core Mechanism of Biocidal Action
The antimicrobial action of isothiazolinones is a rapid and potent two-step process.[2][3][4]
-
Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones cause a swift inhibition of microbial growth, respiration, and energy generation (ATP synthesis).[2][3][4]
-
Irreversible Cellular Damage: This initial inhibition is followed by irreversible cell damage over a period of hours, ultimately leading to cell death.[2][3]
The primary molecular mechanism involves the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom within the N-S bond readily reacts with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes.[1][2][5] This interaction leads to the formation of disulfide bonds, causing a disruption of protein structure and inactivation of critical enzymes.[5][6]
Key cellular processes targeted by isothiazolinones include:
-
Enzyme Inhibition: They specifically target and inhibit dehydrogenase enzymes involved in central metabolic pathways like the Krebs cycle and electron transport chain.[2][3]
-
Disruption of ATP Synthesis: By interfering with cellular respiration, they halt the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4]
-
Generation of Free Radicals: The interaction with thiols can also lead to the production of damaging free radicals within the cell.[2]
This multi-targeted approach makes it difficult for microorganisms to develop resistance.[3]
Visualization of Key Processes
To illustrate the fundamental concepts, the following diagrams are provided.
Caption: Chemical names of commonly used isothiazolinone biocides.
Caption: Signaling pathway of isothiazolinone biocidal activity.
Quantitative Biocidal Activity
The efficacy of isothiazolinones varies depending on the specific compound, the target microorganism, and environmental conditions. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria
| Isothiazolinone | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| CMIT/MIT (3:1) | 0.5 - 4[5][7] | 1.95 - 62.5[8] | 1 - 4[5] |
| BIT | 41[7] | - | - |
| MIT | 41[7] | - | 2 - 8.75[9] |
| OIT | - | - | - |
| This compound | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Fungi
| Isothiazolinone | Aspergillus niger (μg/mL) | Saccharomyces cerevisiae (μg/mL) |
| CMIT/MIT (3:1) | <1 | <1 |
| BIT | - | - |
| MIT | >100 | >100 |
| OIT | <1 | <1 |
| This compound | <1 | <1 |
The general order of biocidal activity for some common isothiazolinones is reported as: MCI > OIT ≈ this compound > BIT > MI.[1]
Experimental Protocols
Accurate assessment of biocidal activity is crucial for product development and regulatory compliance. The following are detailed methodologies for key experiments.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a biocide that inhibits microbial growth.[1][2][3]
Materials:
-
Test isothiazolinone compound
-
Appropriate microbial culture (e.g., E. coli ATCC 10536, S. aureus ATCC 6538)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Biocide Dilutions: Prepare a stock solution of the isothiazolinone in a suitable solvent. Perform serial two-fold dilutions of the biocide in the growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the biocide dilutions. Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a spectrophotometer.
Caption: Experimental workflow for MIC determination.
ATP Bioluminescence Assay for Microbial Viability
This rapid method assesses the metabolic activity of microorganisms by measuring ATP levels.[10][11][12]
Materials:
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
-
Microbial culture treated with isothiazolinone
-
Opaque-walled 96-well plates
Procedure:
-
Sample Preparation: Expose the microbial culture to the isothiazolinone for a defined period.
-
ATP Extraction: Lyse the microbial cells to release intracellular ATP according to the kit manufacturer's instructions.
-
Bioluminescence Reaction: Add the luciferase/luciferin reagent to the cell lysate in an opaque-walled microplate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Immediately measure the light output (in Relative Light Units, RLU) using a luminometer.
-
Interpretation: The amount of light produced is directly proportional to the amount of ATP present, which indicates the number of viable, metabolically active cells. A decrease in RLU in treated samples compared to untreated controls indicates biocidal activity.
Dehydrogenase Activity Assay
This assay measures the activity of dehydrogenase enzymes, which are key targets of isothiazolinones.[13][14]
Materials:
-
Cell-free extract of the test microorganism
-
Buffer solution (e.g., Tris-HCl)
-
Substrate for the dehydrogenase (e.g., sodium succinate)
-
Electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP)
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the buffer, substrate, and cell-free extract.
-
Initiate Reaction: Add PMS and DCIP to the mixture. The dehydrogenase enzyme will transfer electrons from the substrate to PMS, which then reduces DCIP.
-
Measure Absorbance: Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.
-
Assess Inhibition: To test the effect of an isothiazolinone, pre-incubate the cell-free extract with the biocide before adding the other reagents and compare the rate of DCIP reduction to an untreated control.
Conclusion
Isothiazolinones are highly effective biocides with a well-characterized mechanism of action that involves rapid metabolic inhibition and subsequent irreversible cellular damage. Their broad spectrum of activity and low propensity for inducing resistance make them valuable tools in a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with these important antimicrobial agents. A thorough understanding of their biocidal properties is essential for their safe and effective use.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of bioluminescent ATP techniques in rapid microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 14. Developing a method for measurement of dehydrogenase activity in biological wastewater treatment processes applied for toxic compounds degradation - PMC [pmc.ncbi.nlm.nih.gov]
DCOIT potential for bioaccumulation in aquatic life
An In-Depth Technical Guide on the Bioaccumulation Potential of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Aquatic Life
Introduction
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum isothiazolinone biocide, widely utilized as the active ingredient in antifouling paint formulations for marine vessels following the global restriction of organotin compounds like tributyltin (TBT).[1][2] Its primary function is to deter the settlement and growth of fouling organisms on submerged surfaces.[3] Given its direct and continuous release into aquatic environments, particularly in harbors, marinas, and shipping lanes, understanding its environmental fate and potential for bioaccumulation is critical for a comprehensive ecological risk assessment.[4][5][6]
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, resulting in a concentration greater than that in the surrounding medium.[7] For aquatic organisms, this can occur through bioconcentration (uptake from water) and biomagnification (accumulation from dietary sources).[7] The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (log Kₒw). This compound is a hydrophobic compound, which suggests a propensity for accumulation in the lipid-rich tissues of organisms.[4] However, reported log Kₒw values vary, with some studies citing a high value of 6.4, while others report a lower, directly measured value of 2.8.[4][6][8] This guide provides a technical overview of the current scientific understanding of this compound's bioaccumulation potential, summarizing key quantitative data and experimental methodologies.
Bioaccumulation Potential and Trophic Transfer
Regulatory assessments often use a Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) threshold of 2000 to classify a substance as bioaccumulative.[4] Studies on this compound have consistently shown BCF and BAF values well below this threshold, leading to the classification of this compound as non-bioaccumulative in individual organisms.[1][4][5]
A key study involving the mussel Mytilus galloprovincialis demonstrated rapid uptake and metabolism of this compound.[1][4] The uptake phase in experiments was typically short (e.g., 24 hours), followed by a depuration phase (e.g., 72 hours) where organisms were placed in clean seawater.[1][4] Analysis showed that mussels were able to quickly process and eliminate the compound.[2][4] Similarly, studies on the fish Lepomis macrochirus indicated rapid uptake and degradation of this compound over a 49-day exposure period.[2]
Despite the low potential for bioaccumulation within a single organism due to rapid metabolism, research indicates that this compound can be transferred through the food web.[1][4][5] Predator-prey biomagnification factor (BMF) calculations suggest that trophic transfer is possible.[1][4] This implies that in areas with continuous this compound input, such as busy ports, the substance may be considered "pseudo-persistent," leading to potential long-term accumulation in the local food web even if it is rapidly metabolized by individual organisms.[2][6]
Quantitative Bioaccumulation Data
The following tables summarize quantitative data from a key study assessing the bioaccumulation of this compound in the mussel Mytilus galloprovincialis. The experiments evaluated three exposure routes: aqueous, dietary, and a combination of both.[1][4]
Table 1: Aqueous Exposure - Bioconcentration Factor (BCF) of this compound in Mytilus galloprovincialis
| Uptake Time (hours) | Mean this compound in Seawater (µg/L) | Mean this compound in Mussel Tissue (µg/kg) | Bioconcentration Factor (BCF) |
| 1 | 64.3 ± 4.5 | 2133 ± 101 | 33.2 |
| 3 | 55.7 ± 3.9 | 1867 ± 88 | 33.5 |
| 24 | n.a. |
Data sourced from a 2024 study on this compound bioaccumulation.[1][4]
BCF is calculated as the concentration in tissue divided by the concentration in water.
Table 2: Dietary Exposure - Biomagnification Factor (BMF) of this compound in Mytilus galloprovincialis
| Uptake Time (hours) | Mean this compound in Microalgae (µg/kg) | Mean this compound in Mussel Tissue (µg/kg) | Biomagnification Factor (BMF) |
| 1 | 1507 ± 71 | 2800 ± 132 | 1.86 |
| 3 | 1507 ± 71 | 2467 ± 116 | 1.64 |
| 24 | n.a. |
Data sourced from a 2024 study on this compound bioaccumulation.[1][4]
BMF is calculated as the concentration in the predator (mussel) divided by the concentration in the prey (microalgae).
Table 3: Combined Aqueous and Dietary Exposure - Bioaccumulation Factor (BAF) of this compound in Mytilus galloprovincialis
| Uptake Time (hours) | Mean this compound in Aqueous Medium (µg/L) | Mean this compound in Mussel Tissue (µg/kg) | Bioaccumulation Factor (BAF) |
| 1 | 71.3 ± 5.0 | 2533 ± 119 | 35.5 |
| 3 | 61.0 ± 4.3 | 2167 ± 102 | 35.5 |
| 24 | n.a. |
Data sourced from a 2024 study on this compound bioaccumulation.[1][4] Aqueous medium includes seawater and microalgae.
BAF is calculated as the concentration in tissue divided by the concentration in the surrounding medium.
Experimental Protocols
The data presented above were generated using rigorous and standardized experimental procedures. The following sections detail the typical methodologies employed in these bioaccumulation studies.
Test Organisms and Culture
-
Test Species: Marine bivalves such as the mussel Mytilus galloprovincialis are commonly used due to their filter-feeding nature and ecological relevance.[1][4]
-
Food Source: For dietary exposure studies, a primary producer like the microalga Tetraselmis chuii is cultured and used as a contaminated food vector.[1][4]
Bioaccumulation Bioassay
The bioassay consists of two primary phases: uptake and depuration.[4][7]
-
Uptake Phase: Organisms are exposed to this compound for a defined period (e.g., 24 hours).[1][4] This exposure can be through three different scenarios:
-
Aqueous Exposure: Mussels are placed in artificial seawater spiked with a known concentration of this compound (e.g., 80 µg/L).[1][4]
-
Dietary Exposure: Mussels are fed microalgae that have been pre-exposed to this compound.[1][4]
-
Combined Exposure: Mussels are held in this compound-spiked seawater and simultaneously fed this compound-contaminated microalgae.[1][4]
-
-
Depuration Phase: After the uptake period, the organisms are transferred to clean, this compound-free seawater for a specified duration (e.g., 72 hours) to measure the rate of elimination.[1][4]
-
Sampling: Samples of water, whole organisms, and food are collected at multiple time points during both the uptake and depuration phases for chemical analysis.[4]
Chemical Analysis
-
Extraction from Water: Water samples (e.g., 40-50 mL) are passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the this compound.[4][5]
-
Extraction from Tissues: this compound is extracted from lyophilized (freeze-dried) soft tissues using methods like vortex-assisted matrix solid-phase dispersion (MSPD).[4]
-
Quantification: The extracted this compound is quantified using gas chromatography with an electron capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS).[4][5] High-performance liquid chromatography (HPLC) with UV detection is also a suitable analytical technique.[9]
This compound Uptake and Metabolism Pathways
The low bioaccumulation potential of this compound is primarily attributed to its rapid biotransformation and elimination by aquatic organisms.[2][4] While this compound is hydrophobic and can readily pass through biological membranes like gills and the gut wall, organisms possess metabolic pathways to detoxify and excrete it.[3]
The primary route of uptake from water is via passive diffusion across the gills. For dietary exposure, absorption occurs across the gut epithelium after ingestion of contaminated food. Once absorbed, this compound enters circulation and is transported to metabolically active tissues, such as the digestive gland in mussels or the liver in fish.[10] In these tissues, detoxification likely occurs through enzymatic processes (e.g., via cytochrome P450 monooxygenases and glutathione S-transferases), which increase the polarity of the this compound molecule, making it more water-soluble and easier to excrete. The resulting metabolites are then eliminated from the organism.
Conclusion
The available scientific evidence indicates that this compound has a low potential for bioaccumulation in individual aquatic organisms.[4][10] Its classification as "non-bioaccumulative" is supported by experimentally derived BCF and BAF values that are significantly lower than established regulatory thresholds.[1][4] The primary reason for this is the ability of aquatic organisms, including both invertebrates and fish, to rapidly metabolize and eliminate the compound.[2][4]
However, the potential for this compound to be transferred through the food web (biomagnification) cannot be dismissed, particularly in coastal and estuarine environments with high maritime traffic and continuous inputs of the biocide.[1][4][6] Therefore, while the risk of direct bioaccumulation from water appears low, future research should focus on the long-term consequences of trophic transfer and the potential for adverse effects in higher-level predators within these specific, high-exposure ecosystems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. axcendcorp.com [axcendcorp.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the quantitative analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a widely used biocide, and monitoring its presence in environmental and biological samples is crucial for assessing its environmental fate and potential toxicity. The described protocol provides a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a potent biocide used in a variety of industrial and commercial applications, including antifouling paints, wood preservatives, and water treatment.[1][2] Its widespread use necessitates sensitive and specific analytical methods to determine its concentration in complex matrices. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the quantification of trace levels of this compound.[3][4] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC separation, and MS/MS detection.
Chemical Structure
Figure 1: Chemical structure of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound).
Experimental Protocols
Sample Preparation
a) Water Samples (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction and concentration of this compound from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for HPLC-MS/MS analysis.
b) Soil and Sediment Samples
This protocol outlines the extraction of this compound from solid matrices.
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction: Weigh 5 g of the homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute.
-
Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for analysis.
c) Biological Tissue Samples
This protocol is for the extraction of this compound from biological tissues.
-
Homogenization: Weigh approximately 1 g of the tissue sample and homogenize it in 5 mL of acetonitrile using a mechanical homogenizer.
-
Protein Precipitation: Keep the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.
HPLC-MS/MS Analysis
a) HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Program | 0-1 min: 50% B, 1-8 min: linear gradient to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: MRM Transitions and Quantitative Data for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 282.1 | 170.0 | 114.1 | 20 | ~6.5 | 0.01 | 0.05 |
Note: Collision energy is a starting point and may require optimization based on the specific instrument used. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and may vary depending on the matrix and instrument sensitivity.
Visualization
Experimental Workflow
References
Application Notes and Protocols for DCOIT as a Marine Antifouling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide widely employed as an active ingredient in marine antifouling paint formulations.[1][2] It serves as an effective alternative to organotin compounds, which have been largely phased out due to their significant environmental impact.[3] this compound is designed to prevent the settlement and growth of a wide range of marine fouling organisms, including bacteria, algae, barnacles, and fungi, on submerged surfaces.[1][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound in antifouling paint formulations.
Application Notes
Chemical and Physical Properties
This compound is a white crystalline powder with a melting point of approximately 42.2-42.8°C.[5][6] It is slightly soluble in water but soluble in organic solvents such as ethanol and acetone.[5] The technical grade product is often a tan-to-brown waxy solid with a pungent aromatic odor.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | [6] |
| CAS Number | 64359-81-5 | [4] |
| Molecular Formula | C₁₁H₁₇Cl₂NOS | [4] |
| Molecular Weight | 282.23 g/mol | [6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 42.2 - 42.8 °C | [5] |
| Solubility in Water | 14 ppm at 25 °C | [6] |
| log Kow | 2.8 - 4.5 | [6] |
| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C | [6] |
Mechanism of Action
This compound functions by inhibiting essential enzymes involved in the energy metabolism of microorganisms.[7] Specifically, it targets the electron transport chain and oxidative phosphorylation, which are critical for the generation of adenosine triphosphate (ATP), the primary energy currency of cells.[7] This disruption of energy production leads to the inhibition of growth and ultimately the death of fouling organisms.
Caption: Mechanism of action of this compound as an antifouling agent.
Formulation Guidelines
This compound is incorporated into both solvent-based and water-based marine paint formulations.[8][9] The concentration of this compound in commercial antifouling paints typically ranges from 1.9 ± 1.9% (w/w).[1] It is often used as a co-biocide to enhance the antifouling efficacy of other active ingredients like cuprous oxide.[1] Formulations are designed to have a controlled release of the biocide to provide long-term protection.[4] Encapsulation of this compound in nanostructured materials like silica has been explored to reduce its leaching rate and environmental impact.[10][11]
Table 2: Typical Concentration of this compound in Antifouling Paint Formulations
| Formulation Component | Concentration Range (% w/w) | Purpose | References |
| This compound | 0.5 - 5.0 | Primary biocide | [1] |
| Cuprous Oxide | 10 - 40 | Co-biocide | [1] |
| Binder (e.g., Vinyl, Acrylic) | 20 - 50 | Forms the paint film | [12] |
| Solvents | 20 - 40 | Dissolves binder and additives | [8] |
| Pigments & Fillers | 10 - 30 | Provides color and mechanical properties | [13] |
| Additives (e.g., Stabilizers) | < 5 | Improves paint properties | [14] |
Environmental Fate and Ecotoxicity
This compound is promoted as an environmentally acceptable antifoulant due to its relatively rapid degradation in the marine environment.[15] Its half-life in seawater can range from less than a day to over a week, depending on environmental conditions such as sunlight and microbial activity.[7][10] Degradation involves the cleavage of the isothiazolone ring, leading to less toxic compounds.[10] However, concerns have been raised about its potential toxicity to non-target marine organisms, including endocrine-disrupting effects.[16][17]
Table 3: Ecotoxicity Data for this compound against Various Marine Organisms
| Organism | Endpoint | Concentration (µg/L) | References |
| Perna perna (Bivalve) - Gametes | 40 min-EC₅₀ (Fertilization) | 0.063 | [11] |
| Perna perna (Bivalve) - Embryos | 48 h-EC₅₀ (Larval Development) | 12.4 | [11] |
| Perna perna (Bivalve) - Juveniles | 72 h-EC₅₀ (Byssus Production) | 96.1 | [11] |
| Oryzias melastigma (Marine Medaka) | 28-day Exposure | 3 | [16] |
| Litopenaeus vannamei (Shrimp) | 28-day Survival | > 30 | [18] |
| EPC Cell Line | 24-hour IC₅₀ | 1110 | [19] |
| EPC Cell Line | 96-hour IC₅₀ | 1030 | [19] |
Experimental Protocols
Protocol 1: Evaluation of Antifouling Efficacy using Static Immersion Test (Modified from ASTM D3623/D6990)
This protocol describes a static immersion test to evaluate the antifouling performance of paint formulations containing this compound in a natural marine environment.
1. Materials and Equipment:
-
Test panels (e.g., 10 cm x 15 cm fiberglass or steel plates)[20]
-
Antifouling paint formulations (with and without this compound as control)
-
Paint application equipment (brushes, rollers, or spray gun)
-
Wet film thickness gauge
-
Test rack for panel immersion
-
Underwater camera
-
Data sheets for recording observations
2. Procedure:
-
Panel Preparation: Prepare test panels according to standard procedures (e.g., sandblasting for steel panels).[20]
-
Paint Application: Apply the antifouling paint formulations to the test panels, ensuring a uniform coating thickness. Use a wet film thickness gauge to monitor application. Prepare a negative control panel (coated with a non-toxic paint) and a positive control (a commercial antifouling paint with known performance).[21]
-
Curing: Allow the painted panels to cure according to the manufacturer's instructions (typically 7 days at ambient temperature).
-
Immersion: Securely attach the cured panels to a test rack and immerse them in a marine environment with known high fouling pressure.[22] The panels should be submerged vertically at a depth of 1-3 meters.[20]
-
Evaluation:
-
Periodically (e.g., monthly) remove the test rack from the water for inspection.
-
Photograph each panel to document the extent and type of fouling.
-
Visually assess the percentage of the panel surface covered by different types of fouling organisms (e.g., slime, algae, barnacles).[23]
-
Rate the fouling resistance on a scale (e.g., 0 = completely fouled, 100 = no fouling).
-
-
Data Analysis: Compare the fouling ratings of the this compound-containing formulations to the negative and positive controls over the immersion period.
Caption: Workflow for static immersion testing of antifouling paints.
Protocol 2: Laboratory Bioassay for Barnacle Larvae Settlement (Modified from Pansch et al., 2017)
This protocol outlines a laboratory-based bioassay to assess the effectiveness of this compound-containing coatings in preventing the settlement of barnacle larvae.
1. Materials and Equipment:
-
Test plates coated with antifouling formulations
-
Barnacle larvae (cyprids) of a common fouling species (e.g., Amphibalanus amphitrite)
-
Flow-through system with controlled water flow
-
Stereomicroscope
-
Filtered seawater
-
Petri dishes or multi-well plates
2. Procedure:
-
Coating Preparation: Prepare and cure test plates as described in Protocol 1.
-
Aging: Age the coated plates in a dynamic system (e.g., rotating drum) with flowing seawater for a specified period (e.g., 45 days) to simulate in-service conditions.[7]
-
Larvae Collection: Collect competent barnacle cyprid larvae.
-
Exposure:
-
Place the aged test plates in petri dishes or the flow-through chamber.
-
Introduce a known number of cyprid larvae (e.g., 20-30) into each chamber.
-
Maintain a constant flow of filtered seawater at a controlled temperature (e.g., 25°C).
-
-
Settlement Assessment: After a defined exposure period (e.g., 48 hours), count the number of settled and metamorphosed barnacles on each test surface using a stereomicroscope.[24]
-
Data Analysis: Calculate the percentage of settlement inhibition for each this compound formulation compared to the control.
Caption: Experimental workflow for barnacle larvae settlement bioassay.
Protocol 3: Determination of this compound Leaching Rate (Based on ASTM D6903-07)
This protocol provides a method for determining the rate at which this compound leaches from an antifouling coating in a laboratory setting.
1. Materials and Equipment:
-
Painted test cylinders
-
Rotating cylinder apparatus
-
Artificial seawater
-
Sample collection vials
-
Analytical instrumentation for this compound quantification (e.g., HPLC or GC-MS)
-
This compound analytical standard
2. Procedure:
-
Cylinder Preparation: Coat test cylinders with the antifouling paint and allow them to cure.
-
Leaching Test Setup:
-
Place each painted cylinder in a container with a known volume of artificial seawater.
-
Use a rotating apparatus to turn the cylinders at a constant speed to simulate water flow.
-
-
Sample Collection: At specified time intervals (e.g., 1, 3, 7, 14, 21, 28, 35, and 45 days), collect a water sample from each container. Replenish the container with fresh artificial seawater.[18]
-
Sample Analysis:
-
Extract this compound from the water samples using an appropriate method (e.g., solid-phase extraction).
-
Analyze the extracts using a calibrated HPLC or GC-MS to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the mass of this compound leached during each time interval.
-
Divide the mass by the surface area of the painted cylinder and the time interval to determine the leaching rate (µg/cm²/day).[18]
-
Caption: Logical relationship for determining this compound leaching rate.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. oceanrep.geomar.de [oceanrep.geomar.de]
- 3. Marine biofilms on different fouling control coating types reveal differences in microbial community composition and abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fera.co.uk [fera.co.uk]
- 5. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test | Scymaris [scymaris.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. checkout-uat.accord.bsi-dev.net [checkout-uat.accord.bsi-dev.net]
- 10. imf.primo.exlibrisgroup.com [imf.primo.exlibrisgroup.com]
- 11. poseidonsciences.com [poseidonsciences.com]
- 12. “Omics” Techniques Used in Marine Biofouling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. fera.co.uk [fera.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. file.yizimg.com [file.yizimg.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. Center for Corrosion and Biofouling Control > Static Immersion Testing | Florida Tech [research.fit.edu]
- 23. endures.co.uk [endures.co.uk]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of DCOIT by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) using gas chromatography (GC) coupled with mass spectrometry (MS). This compound is a widely used biocide in various industrial applications, including antifouling paints and coatings. Its monitoring in environmental and industrial samples is crucial for assessing environmental impact and ensuring product quality. While liquid chromatography is more common for isothiazolinone analysis, GC-MS offers a robust and sensitive alternative.[1]
Principle of Analysis
The quantification of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer. The separation is based on the differential partitioning of this compound between the stationary phase of the GC column and the carrier gas. The mass spectrometer provides selective and sensitive detection by monitoring characteristic ions of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
2.1.1. Water Samples (Environmental Monitoring)
For aqueous samples such as seawater, groundwater, or wastewater, solid-phase extraction (SPE) is a common and effective pre-concentration and clean-up technique.[2][3]
-
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
-
Protocol:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained this compound with 5-10 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The concentrated extract is now ready for GC-MS analysis.
-
2.1.2. Antifouling Paint and Coating Samples
For solid or semi-solid samples like paints, solvent extraction is typically employed. Pyrolysis GC-MS can also be utilized for direct analysis of the polymeric matrix without extensive sample preparation.[4][5]
-
Materials:
-
Dichloromethane (DCM, GC grade)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
-
Protocol:
-
Accurately weigh approximately 0.1-0.5 g of the paint or coating sample into a glass centrifuge tube.
-
Add 10 mL of a dichloromethane:methanol (1:1, v/v) mixture.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.
-
Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial.
-
The filtered extract is ready for GC-MS analysis. Dilution with the extraction solvent may be necessary depending on the expected this compound concentration.
-
2.1.3. Pharmaceutical Formulations
While this compound is not a common pharmaceutical ingredient, it could potentially be present as a contaminant from manufacturing processes or as a preservative in some topical formulations. The sample preparation would be similar to that for paints and coatings, focusing on extraction with a suitable organic solvent. Method validation for such a matrix would be critical.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are recommended GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | A non-polar or medium-polarity capillary column is recommended. A common choice would be a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 320 °C |
| Final Temperature | 320 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS) |
| Monitored Ions (for SIM) | m/z 282 (M+H parent peak in CI) and m/z 170 (fragment ion).[6] Other characteristic ions may be selected based on the fragmentation pattern of this compound. |
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative data for the analysis of this compound by GC-MS, compiled from literature and expected performance of similar methods.
| Parameter | Environmental Water Samples | Antifouling Paint Samples |
| Linearity Range | 0.1 - 100 µg/L | 1 - 500 mg/kg |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.01 µg/L[3] | 0.1 - 1 mg/kg |
| Limit of Quantification (LOQ) | 0.015 - 0.03 µg/L | 0.3 - 3 mg/kg |
| Recovery (%) | 85 - 110% | 90 - 105% |
| Precision (RSD %) | < 15% | < 10% |
Mandatory Visualization
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. enfsi.eu [enfsi.eu]
- 6. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for DCOIT as a Preservative in Commercial Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide widely utilized as a preservative in a variety of commercial products to prevent microbial degradation.[1][2][3] Its efficacy against a wide range of bacteria, fungi, and algae makes it a valuable tool in formulations for paints, coatings, plastics, adhesives, sealants, and industrial water treatment systems.[1][3][4] this compound's primary mechanism of action involves the inhibition of key metabolic pathways in microorganisms. As an electrophile, it rapidly reacts with thiol groups present in proteins, particularly enzymes within the Krebs cycle.[5] This covalent modification disrupts essential cellular functions, such as respiration, leading to rapid inhibition of growth and eventual cell death.[5][6]
These application notes provide detailed information on the antimicrobial efficacy of this compound, protocols for its evaluation, and an overview of its toxicological profile and effects on cellular signaling pathways.
Antimicrobial Efficacy of this compound
This compound demonstrates high efficacy against a broad spectrum of microorganisms at low concentrations.[7] Its low water solubility contributes to its long-lasting preservative effect in various formulations.[8] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal and bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Species | MIC (ppm) | Reference |
| Alternaria alternata | <78 | [2] |
| Aspergillus niger | <78 | [2] |
| Aureobasidium pullulans | <78 | [2] |
| Candida albicans | 0.383 (µg/mL) | [9] |
| Chaetomium globosum | <78 | [2] |
| Cladosporium cladosporioides | <78 | [2] |
| Penicillium citrinum | <78 | [2] |
| Trichoderma viride | <78 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | MIC (µM) | Reference |
| Bacillus subtilis | 31 | [4] |
| Escherichia coli | Not specified | |
| Klebsiella pneumoniae | Not specified | |
| Pseudomonas aeruginosa | Not specified | |
| Staphylococcus aureus | Not specified |
Note: Specific MIC values for some bacteria were not available in the searched literature. This compound is known to be effective against a wide range of bacteria, including Pseudomonas species.[7]
Recommended Use Levels in Commercial Products
The concentration of this compound required for effective preservation depends on the product formulation and the expected microbial challenge.
Table 3: Typical Use Concentrations of this compound
| Product Type | Recommended Concentration (ppm of active ingredient) | Reference |
| Paints and Coatings | 120 - 570 | [7] |
| Adhesives and Sealants | 250 - 1150 | [1] |
| Plastics and Polymers | 800 - 2000 | [7] |
| Metalworking Fluids | Not specified | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in the logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the standardized microbial culture in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Positive Control: A well containing only the inoculated broth (no this compound) to confirm microbial growth.
-
Negative Control: A well containing only uninoculated broth to check for sterility.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Reading Results: Determine the MIC as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.
Microbial Challenge Test for Paints
This protocol is a generalized method to assess the efficacy of this compound as an in-can preservative in a paint formulation.
Materials:
-
Paint formulation with and without this compound (control)
-
Mixed microbial inoculum containing relevant spoilage bacteria and fungi
-
Sterile containers
-
Sterile swabs or loops
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Potato Dextrose Agar for fungi)
Procedure:
-
Sample Preparation: Dispense equal amounts of the control paint and the paint containing this compound into separate sterile containers.
-
Inoculation: Introduce a known amount of the mixed microbial inoculum into each paint sample.
-
Incubation: Store the inoculated paint samples at a suitable temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 28 days).
-
Sampling and Plating: At regular intervals (e.g., 0, 7, 14, 21, and 28 days), take a sample from each container using a sterile swab or loop and streak it onto the appropriate agar plates.
-
Incubation of Plates: Incubate the agar plates at the optimal temperature for the microorganisms in the inoculum.
-
Evaluation: After incubation, visually assess the microbial growth on the agar plates. The effectiveness of the preservative is determined by comparing the level of microbial growth from the this compound-containing paint to the control paint over time. A significant reduction or absence of growth in the preserved sample indicates efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the potential cytotoxicity of this compound using a cell-based MTT assay.
Materials:
-
Mammalian cell line (e.g., fibroblasts)
-
Cell culture medium and supplements
-
This compound solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells with this compound for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control. This data can be used to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Signaling Pathways and Toxicological Profile
Mechanism of Action and Thiol Reactivity
The primary antimicrobial mechanism of this compound is its ability to react with thiol groups (-SH) in microbial proteins, particularly enzymes. This reaction leads to the formation of a disulfide bond, which can inactivate the enzyme and disrupt critical metabolic pathways like the Krebs cycle.
Caption: this compound inactivates enzymes by reacting with their thiol groups.
G-Protein Coupled Receptor (GPCR) Signaling
Recent studies have suggested that this compound can also interact with cellular signaling pathways in eukaryotes. One identified target is the G protein alpha subunit (Gα) of G-protein coupled receptors (GPCRs). By binding to Gα, this compound can competitively inhibit its activation, thereby disrupting downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][5] This interference with GPCR signaling may contribute to some of the toxicological effects observed with this compound exposure.
Caption: this compound can inhibit GPCR signaling by targeting the Gα subunit.
Skin Sensitization Potential
This compound is a known skin sensitizer. Therefore, appropriate handling precautions and risk assessments are necessary when incorporating it into products that may come into contact with skin. The following workflow illustrates a typical process for assessing skin sensitization potential.
References
- 1. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) in Teleosts: New Insight into Mechanism of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to disinfectants (chlorhexidine and isopropanol) and its association with antibiotic resistance in clinically-related Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical inhibitor of cell growth reduces cell size in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. valtris.com [valtris.com]
- 8. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Leaching Rate Studies of DCOIT from Antifouling Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data relevant to the study of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) leaching from antifouling coatings. The information is intended to guide researchers in designing and executing robust experiments to assess the environmental release and efficacy of this biocide.
Introduction to this compound and its Role in Antifouling Coatings
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum biocide widely used in antifouling paints to prevent the settlement and growth of marine organisms on submerged surfaces. Its effectiveness is dependent on a controlled release, or leaching, from the coating into the surrounding water. Understanding the leaching rate is crucial for evaluating the coating's performance, lifespan, and potential environmental impact. Factors influencing the leaching rate include the paint formulation, water temperature, salinity, and hydrodynamic conditions.
Experimental Protocols
Protocol 1: Determination of this compound Leaching Rate using the Rotating Cylinder Method (Adapted from ASTM D6442)
This protocol describes a laboratory procedure to measure the leaching rate of this compound from antifouling coatings in a controlled environment.
1. Materials and Apparatus:
-
Test Cylinders: Polycarbonate or equivalent cylinders.
-
Antifouling Coating: The this compound-containing paint to be tested.
-
Coating Applicator: To ensure uniform film thickness.
-
Release Rate Measuring Container: A vessel with a capacity of 1.8 to 2.2 liters, equipped with baffles.
-
Rotating Apparatus: Capable of rotating the test cylinders at a controlled speed.
-
Holding Tank: To condition the coated cylinders in artificial seawater.
-
Artificial Seawater: Prepared according to standard formulations (e.g., ASTM D1141).
-
Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) or an Electron Capture Detector (GC-ECD).
-
Reagents and Standards: this compound analytical standard, extraction solvents (e.g., ethyl acetate), and reagents for preparing artificial seawater.
2. Experimental Workflow:
Application Notes and Protocols for Formulating Stable DCOIT Emulsions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of stable emulsions containing 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) for experimental use. This compound is a broad-spectrum biocide with applications in various fields.[1][2][3] Due to its low water solubility, preparing stable aqueous emulsions is critical for its application in biological and experimental settings.[1][3][4]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for developing stable formulations.
| Property | Value | Reference |
| Chemical Name | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | [4][5] |
| CAS Number | 64359-81-5 | [4][5] |
| Molecular Formula | C11H17Cl2NOS | [5] |
| Molecular Weight | 282.23 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 40-46 °C | [4][5][6] |
| Solubility | Slightly soluble in water (2 ppm at 25°C); Soluble in organic solvents (e.g., ethanol, acetone, oily marine paint) | [1][3][4] |
| log Kow | 2.8 - 4.5 | [6] |
Experimental Protocols for this compound Emulsion Formulation
The following protocols outline methods for preparing oil-in-water (O/W) emulsions of this compound. The choice of surfactant and energy input are critical for achieving a stable formulation.
Materials
-
This compound (powder or as a concentrated solution in a carrier solvent)
-
Oil phase (e.g., mineral oil, vegetable oil, or a water-immiscible organic solvent)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
Surfactants (e.g., Tween series, Span series, Brij series, sodium dodecyl sulfate)
-
Homogenizer (e.g., high-speed blender, sonicator, microfluidizer)
Protocol 1: High-Shear Homogenization
This protocol is suitable for producing a coarse to fine emulsion.
-
Preparation of the Oil Phase: Dissolve the desired concentration of this compound in the oil phase. Gentle heating may be required to facilitate dissolution, but the temperature should not exceed the melting point of this compound.
-
Preparation of the Aqueous Phase: Dissolve the selected surfactant(s) in the aqueous phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized.
-
Cooling: If heating was used, allow the emulsion to cool to room temperature.
-
Characterization: Analyze the emulsion for droplet size distribution, stability (e.g., by observing for phase separation over time), and this compound concentration.
Protocol 2: Sonication
This method is effective for producing fine emulsions with a narrow droplet size distribution.
-
Prepare the Oil and Aqueous Phases: Follow steps 1 and 2 from Protocol 1.
-
Combine Phases: Combine the oil and aqueous phases in a suitable vessel.
-
Sonication: Immerse the tip of a sonicator probe into the mixture. Apply ultrasonic energy in pulses to avoid excessive heating. The sonication time and amplitude will need to be optimized.
-
Cooling: Use an ice bath during sonication to dissipate heat.
-
Characterization: Evaluate the resulting emulsion as described in Protocol 1.
Surfactant Selection for this compound Emulsions
The selection of an appropriate surfactant system is crucial for the stability of the emulsion. The Hydrophile-Lipophile Balance (HLB) system can be used as a guide. For O/W emulsions, surfactants with an HLB value between 8 and 18 are generally suitable. A combination of a high HLB and a low HLB surfactant often provides better stability.
| Surfactant Type | Examples | Typical HLB Range | Notes |
| Non-ionic | Tween 80, Brij 35 | 10-18 | Generally less irritating and more stable to pH changes. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | > 20 | Can produce fine emulsions but may be sensitive to pH and ionic strength. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | > 20 | May interact with negatively charged biological molecules. |
Experimental Workflow for this compound Emulsion Preparation and Characterization
Caption: Workflow for this compound emulsion preparation and characterization.
Potential Signaling Pathway of this compound
Research suggests that this compound may exert its biological effects through interaction with G-protein coupled receptors (GPCRs) and subsequent modulation of intracellular calcium levels, which can impact synaptic transmission.[7][8][9]
Caption: Hypothesized signaling pathway for this compound's neurotoxic effects.
Stability Considerations
This compound can be unstable in aqueous systems.[10][11] The stability of this compound emulsions can be influenced by:
-
pH: Extremes in pH may degrade this compound.
-
Temperature: High temperatures can accelerate degradation and affect emulsion stability.
-
Light: this compound may be sensitive to light.[1] Emulsions should be stored in light-resistant containers.
-
Presence of certain ions: For instance, copper ions have been used to stabilize this compound in some formulations.[12]
It is recommended to conduct stability studies on the prepared emulsions under the intended storage and experimental conditions. This can involve monitoring droplet size, phase separation, and this compound concentration over time.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. This compound Biocide – Broad-Spectrum this compound Preservative for Paints, Coatings & Industry [cneasychem.com]
- 3. 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | Tiansland.com [tiansland.com]
- 4. This compound of biocide product from SinoHarvest this compound manufacturer [sinoharvest.com]
- 5. 4,5-Dichloro-2-octyl-isothiazolone | 64359-81-5 [chemicalbook.com]
- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) in Teleosts: New Insight into Mechanism of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (this compound) modifies synaptic transmission in hippocampal CA3 neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]
- 10. WO2019133480A1 - Stabilization of this compound in aqueous systems - Google Patents [patents.google.com]
- 11. WO2019133483A1 - Stabilization of this compound in aqueous systems - Google Patents [patents.google.com]
- 12. WO2017024517A1 - Method for preparing a stable isothiazolone formulation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming DCOIT Insolubility in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). Our goal is to help you overcome challenges related to its low aqueous solubility in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae. Its low water solubility (approximately 14 ppm at 25°C) can make it difficult to prepare homogenous aqueous solutions for in vitro experiments, leading to issues with accurate dosing and reproducibility.
Q2: What solvents can be used to dissolve this compound?
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO, to a high concentration (e.g., 10-100 mM). This stock solution can then be serially diluted in your aqueous experimental medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect your experimental system (typically ≤0.5% for DMSO in cell culture).
Q4: My this compound solution is precipitating when I add it to my aqueous medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the detailed troubleshooting guide below for strategies to prevent and resolve this issue.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness in the solution after adding the this compound stock solution.
-
Inconsistent results between replicate experiments.
-
Lower than expected biological activity.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
The concentration of the organic solvent from the stock solution is too high, causing the compound to fall out of solution when diluted.
-
Interactions with components in the culture medium (e.g., proteins, salts).
Solutions:
-
Decrease the Final Concentration: Lower the final working concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%. You can achieve this by preparing a more concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions of your this compound stock solution in the aqueous medium while vortexing or mixing to ensure gradual dissolution.
-
Pre-warming the Medium: Gently warming the aqueous medium before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: Brief sonication of the final solution can help to dissolve small precipitates, but caution should be exercised as it can also degrade the compound.
Issue 2: Instability of this compound in Solution Over Time
Symptoms:
-
Loss of biological activity of prepared solutions over time.
-
Changes in the appearance of the solution upon storage.
Possible Causes:
-
This compound can degrade in aqueous solutions, with the rate of degradation being dependent on pH and temperature.
-
Exposure to light can cause photolytic degradation.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound for each experiment.
-
pH and Temperature Control: Be mindful of the pH and temperature of your experimental setup, as these can influence this compound's stability.
-
Protect from Light: Store stock solutions and experimental setups protected from light, for example, by using amber vials or covering with aluminum foil.
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Property | Value | Conditions |
| Water Solubility | 14 ppm (mg/L) | 25°C |
| Half-life in aqueous solution | 216 hours | pH 5 |
| Half-life in aqueous solution | 720 hours | pH 7 |
| Half-life in aqueous solution | 288 hours | pH 9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing of this compound
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-
Technical Support Center: Stabilizing DCOIT in High pH Laboratory Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in high pH laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing efficacy in a high pH buffer?
A1: this compound, like other isothiazolinones, is susceptible to degradation in alkaline (high pH) conditions.[1][2] This degradation is primarily caused by nucleophilic attack by hydroxide ions (OH-), leading to the hydrolysis and opening of the isothiazolinone ring structure.[1] This process inactivates the molecule, reducing its intended biocidal or experimental effect. The rate of this degradation generally increases as the pH rises.[1]
Q2: What is the expected half-life of this compound in an aqueous solution at high pH?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution. Published data shows some variability, which may be due to different experimental conditions such as temperature and buffer composition. One study reported a half-life of 1.2 days at pH 7 and, interestingly, a longer half-life of 3.7 days at pH 9 at 25°C.[1] Another source indicates a much longer half-life of 71 days at pH 7 and 25°C.[3] It is crucial to experimentally determine the stability of this compound under your specific laboratory conditions.
Q3: What are the primary degradation products of this compound at high pH?
A3: The degradation of this compound under alkaline conditions proceeds through the cleavage of the isothiazolinone ring.[4] This can lead to the formation of several degradation products, including N-n-octyl malonamic acid, N-n-octyl acetamide, and N-n-octyl oxamic acid, which can be further transformed into n-octyl amine.[4]
Q4: Can I use common laboratory buffers to prepare my high pH this compound solution?
A4: Yes, certain common laboratory buffers may help stabilize this compound. A patent for stabilizing isothiazolones suggests the use of alkali metal salts of acetate, citrate, phosphate, and borate. When preparing your high pH solution, using a buffer system based on these salts may be beneficial. However, it is important to be aware that some buffer components can interact with your experimental system. For instance, borate buffers have been shown to alter the formation of certain byproducts in chlorination reactions.[5] It is recommended to test the compatibility of your chosen buffer with this compound and your experimental setup.
Q5: Are there any specific chemical stabilizers I can add to my this compound solution?
A5: Several classes of compounds have been patented as stabilizers for this compound in commercial formulations, which may be adaptable for laboratory use. These include aromatic acid anhydrides (e.g., phthalic anhydride) and alkyl acetoacetates. The proposed mechanism for these stabilizers is their ability to react with and neutralize nucleophiles that would otherwise attack the isothiazolinone ring. The suitability of these stabilizers for your specific application will depend on their compatibility with your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity in a freshly prepared high pH solution. | The pH of the solution is too high, leading to rapid hydrolytic degradation. | - Lower the pH of your solution if your experimental protocol allows. - Prepare the this compound solution immediately before use. - Consider using a stabilizing agent as described in the FAQs. |
| Inconsistent experimental results with this compound at high pH. | The concentration of active this compound is decreasing over the course of the experiment due to degradation. | - Monitor the concentration of this compound at the beginning and end of your experiment using HPLC (see Experimental Protocols). - Prepare fresh this compound solutions for each experiment. - Work at a lower temperature if possible, as higher temperatures accelerate degradation.[1] |
| Precipitation or cloudiness in the this compound solution. | This compound has low water solubility. The formation of degradation products might also contribute to precipitation. | - Ensure the concentration of this compound does not exceed its solubility limit in your buffer. - Use a co-solvent if your experimental design permits. - Filter the solution before use. |
Data Presentation
Table 1: Half-life of this compound at Various pH Values (at 25°C)
| pH | Half-life (Days) | Citation |
| 7 | 1.2 | [1] |
| 7 | 71 | [3] |
| 9 | 3.7 | [1] |
Table 2: Half-life of this compound at Various Temperatures
| Temperature (°C) | Half-life (Days) | Citation |
| 4 | >64 | [1] |
| 25 | 27.9 | [1] |
| 40 | 4.5 | [1] |
Experimental Protocols
Protocol for Monitoring this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound in aqueous solutions. It is recommended to optimize the method for your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., Acquity HSS T3, 10 cm x 150 µm i.d., 1.8 µm particle size).
-
This compound analytical standard.
-
HPLC-grade methanol and acetonitrile.
-
HPLC-grade water.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 2% Methanol in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-11.5 min: 70% B
-
11.5-12 min: 70-99% B
-
12-15 min: 99% B
-
-
Flow Rate: 1 µL/min (adjust based on column dimensions).
-
Injection Volume: 10 nL (adjust as needed).
-
Detection Wavelength: 275 nm.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
4. Sample Preparation:
-
Collect an aliquot of your experimental this compound solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration standards.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Alkaline degradation pathway of this compound.
Caption: Workflow for monitoring this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
How to prevent DCOIT precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the preparation and storage of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) stock solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae.[1][2][3] It is an organic compound that appears as a white to off-white crystalline powder.[1] Understanding its solubility is crucial for preparing stable stock solutions. It is only slightly soluble in water but readily dissolves in various organic solvents, including ethanol and acetone.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its low water solubility, this compound stock solutions should be prepared using organic solvents.[1][4] Common and effective solvents include Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1] For specific applications in plastics or coatings, it is sometimes formulated in carriers like xylene or plasticizers.[3][4] The choice of solvent should be compatible with your downstream experimental conditions.
Q3: What are the general guidelines for storing this compound, both as a solid and in a stock solution?
A3: this compound powder should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][5] It is crucial to avoid contact with reducing metals such as iron and aluminum, as well as strong oxidizing materials.[1] For stock solutions, store them in tightly closed containers in a cool, dry place, protected from direct sunlight.[5][6] To minimize the risk of precipitation caused by temperature fluctuations, avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: this compound Precipitation
Q4: My this compound stock solution, which was initially clear, has now become cloudy or formed a precipitate. What are the potential causes?
A4: Precipitation in a this compound stock solution can be triggered by several factors:
-
Exceeded Solubility Limit: The concentration of this compound in the chosen solvent may be too high, creating a supersaturated solution.
-
Temperature Fluctuation: A decrease in temperature is a common cause of precipitation, as the solubility of most solid compounds, including this compound, decreases at lower temperatures.[8]
-
Solvent Contamination or Change: The accidental introduction of water or a solvent in which this compound is less soluble (an anti-solvent) can significantly reduce its solubility and cause it to precipitate out of the solution.
-
pH Shift: Although this compound is stable across a wide pH range, a significant change in the solution's pH could potentially alter its solubility.[1]
-
Extended Storage: Over long periods, even in optimal conditions, some compounds can degrade or slowly crystallize out of solution.
Q5: What should I do if my this compound stock solution has already precipitated?
A5: If you observe a precipitate, you can attempt to redissolve it, but you must verify the final concentration afterward.
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 35-40°C, as the melting point of this compound is around 42°C) while carefully swirling the container.[1] Do not use direct heat, as it can cause solvent evaporation and potential compound degradation.
-
Sonication: Place the vial in a sonicator bath for short intervals to help break up the precipitate and facilitate redissolution.
-
Verification: If the precipitate redissolves completely, allow the solution to return to room temperature to ensure it remains stable. If it stays clear, it can likely be used. However, it is best practice to verify the concentration if the application is sensitive.
-
When to Discard: If the precipitate does not redissolve with gentle warming and sonication, or if it immediately reappears upon cooling, the solution's integrity may be compromised. It is recommended to discard the solution and prepare a fresh one.
Data Presentation
Table 1: this compound Properties and Recommended Handling
| Property | Value / Recommendation | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 64359-81-5 | [2] |
| Molecular Formula | C11H17Cl2NOS | [2] |
| Melting Point | 42.2–42.8°C | [1] |
| Water Solubility | Slightly soluble / Insoluble | [1][6] |
| Organic Solvents | Soluble in ethanol, acetone, DMSO | [1] |
| Storage (Solid) | Cool, dry, well-ventilated, light-resistant container | [1][5] |
| Storage (Solution) | Tightly sealed, away from light, avoid freeze-thaw | [6][7] |
| Incompatibilities | Reductive metals (Fe, Al), Oxidative materials | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a stable stock solution and minimizing the risk of precipitation.
Materials:
-
This compound (CAS 64359-81-5) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance and weighing paper
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed. For a 10 mL solution of 100 mM this compound (Molecular Weight: 282.23 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.010 L * 282.23 g/mol = 0.2822 g (or 282.2 mg)
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it into the amber vial.
-
Add Solvent: Add approximately 8 mL of anhydrous DMSO to the vial. Using anhydrous solvent is critical to prevent the introduction of water, which can cause precipitation.
-
Dissolve the Compound:
-
Cap the vial tightly and vortex the mixture for 1-2 minutes.
-
If any solid remains, place the vial in a room temperature sonicator bath for 5-10 minutes or until the solid is fully dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Adjust to Final Volume: Once the this compound is completely dissolved, add DMSO to reach the final desired volume of 10 mL.
-
Final Mixing and Storage: Invert the vial several times to ensure the solution is homogeneous. Store the solution at room temperature or as recommended, protected from light. For long-term storage, aliquoting the solution into smaller, single-use vials can prevent contamination and degradation from repeated handling.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in stock solutions.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. 4,5-Dichloro-2-octyl-isothiazolone | 64359-81-5 [chemicalbook.com]
- 3. Fungicide this compound 20% 10% Biocide 4, 5-Dichloro-2-Octyl-Isothiazolone for Coating Preservatives this compound 98% CAS 64359-81-5 - Sinobio Chemistry [sinobiochemistry.com]
- 4. This compound of biocide product from SinoHarvest this compound manufacturer [sinoharvest.com]
- 5. 4,5-Dichloro-2-octyl-isothiazolone - Safety Data Sheet [chemicalbook.com]
- 6. img.waimaoniu.net [img.waimaoniu.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: DCOIT Interference with Fluorescent Protein-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting interference caused by 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in fluorescent protein-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly found?
A1: this compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae.[1][2] It is a member of the isothiazolinone class of compounds.[3] Due to its effectiveness, this compound is a common ingredient in a variety of industrial and consumer products, including paints, coatings, adhesives, sealants, and metalworking fluids.[2][4]
Q2: Why might this compound interfere with my fluorescent protein-based assay?
A2: this compound is a thiol-reactive compound.[5] This means it can readily react with sulfhydryl groups (-SH) on cysteine residues within proteins.[5] Fluorescent proteins (e.g., GFP) and reporter enzymes like luciferase are proteins that may contain cysteine residues critical for their structure and function. This compound's reaction with these residues can lead to conformational changes, denaturation, or direct inhibition of enzymatic activity, thereby affecting the fluorescent or luminescent signal.
Q3: What are the common signs of this compound interference in my assay?
A3: Signs of this compound interference can include:
-
Decreased signal: A reduction in fluorescence or luminescence intensity, which could be misinterpreted as a true biological effect (e.g., inhibition of a target).
-
Increased signal variability: High well-to-well or day-to-day variability in your assay signal.
-
Irreproducible results: Difficulty in consistently reproducing your experimental findings.
-
Atypical dose-response curves: The shape of the dose-response curve may be unusual or shifted.
Q4: Is this compound the only isothiazolinone that can cause interference?
A4: No, other isothiazolinones, such as methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT), also exhibit thiol reactivity and have the potential to interfere with protein-based assays.
Troubleshooting Guides
Problem 1: My fluorescent signal is unexpectedly low after adding a compound that might contain this compound.
Possible Cause: The compound is quenching the fluorescence of your reporter protein or this compound within the compound is directly inhibiting the fluorescent protein or a reporter enzyme like luciferase.
Troubleshooting Steps:
-
Perform a Control Experiment without Biological Components:
-
Question: Does the compound absorb light at the excitation or emission wavelength of your fluorophore?
-
Action: Prepare a solution of your compound at the final assay concentration in the assay buffer. Measure the absorbance spectrum of the solution. Significant absorbance at your assay's excitation or emission wavelengths indicates potential quenching.
-
-
Test for Direct Inhibition of the Reporter Protein:
-
Question: Is this compound directly affecting the fluorescent protein or luciferase?
-
Action: Perform a simplified version of your assay containing only the purified fluorescent protein or luciferase and your test compound. A decrease in signal in this simplified system points to direct inhibition.
-
-
Utilize a Thiol Scavenger:
-
Question: Can the interference be mitigated by a reducing agent?
-
Action: Add a thiol-scavenging agent like Dithiothreitol (DTT) to your assay buffer. If the signal is restored or the inhibition is reduced, it strongly suggests that a thiol-reactive compound like this compound is the culprit.
-
Problem 2: I suspect this compound interference, but I'm not sure how to confirm it.
Confirmation Strategy:
-
DTT Rescue Experiment:
-
Rationale: DTT contains free thiol groups that will react with this compound, effectively "scavenging" it and preventing it from reacting with your reporter protein.
-
Procedure: Run your assay in parallel with and without the addition of DTT (typically 1-5 mM) to the assay buffer before adding your test compound. A significant shift in the IC50 value or restoration of the signal in the presence of DTT is strong evidence of thiol-reactive interference.
-
-
Pre-incubation Test:
-
Rationale: If this compound is reacting with a component of your assay, the effect may be time-dependent.
-
Procedure: Pre-incubate your test compound with the reporter protein for a period (e.g., 30-60 minutes) before initiating the assay. Compare the results to an assay where the compound is added immediately before reading the signal. A greater effect after pre-incubation suggests a covalent interaction.
-
Data Presentation
| Amino Acid | Reactivity with Chlorine Dioxide |
| Cysteine | Very High (reaction too rapid to be monitored)[6][7] |
| Tryptophan | High (reaction too rapid to be monitored)[6][7] |
| Tyrosine | High (reaction too rapid to be monitored)[6][7] |
| Histidine | Moderate[6][7] |
| Proline | Moderate[7] |
| Other Amino Acids | Low to negligible[6] |
Experimental Protocols
Protocol 1: Control Experiment for this compound Interference using Dithiothreitol (DTT)
Objective: To determine if a test compound's inhibitory effect is due to thiol-reactivity, characteristic of this compound.
Materials:
-
Your standard assay components (buffer, fluorescent protein/luciferase, substrate, etc.)
-
Test compound suspected to contain this compound
-
Dithiothreitol (DTT)
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
Prepare DTT Stock Solution: Prepare a 1 M stock solution of DTT in ultrapure water.
-
Prepare Assay Buffers:
-
Buffer A (Control): Your standard assay buffer.
-
Buffer B (DTT): Your standard assay buffer supplemented with a final concentration of 5 mM DTT.
-
-
Set up Assay Plates:
-
In a microplate, set up two sets of your standard assay. One set will use Buffer A, and the other will use Buffer B.
-
For each set, include wells for a negative control (vehicle only) and a dilution series of your test compound.
-
-
Add Reagents:
-
Add the appropriate buffer (A or B) to all wells.
-
Add the diluted test compound or vehicle to the corresponding wells.
-
Add your fluorescent protein or luciferase to all wells.
-
If applicable, add the substrate to initiate the reaction.
-
-
Incubate and Read:
-
Incubate the plates according to your standard protocol.
-
Measure the fluorescence or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of your test compound in both the presence and absence of DTT.
-
Plot the dose-response curves and determine the IC50 values for both conditions. A significant rightward shift in the IC50 curve in the presence of DTT indicates interference from a thiol-reactive compound.
-
Visualizations
Proposed Mechanism of this compound Interference
Caption: Proposed mechanism of this compound interference with fluorescent proteins and luciferase via thiol reaction.
Experimental Workflow for Troubleshooting this compound Interference
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. cneasychem.com [cneasychem.com]
- 3. Dichlorooctylisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. valtris.com [valtris.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 4,5-Dichloro-2-octyl-isothiazolone | 64359-81-5 [chemicalbook.com]
- 7. 4,5-Dichloro-2-octyl-isothiazolone - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Detection of DCOIT in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The primary analytical methods for this compound detection are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors. Gas chromatography with an electron capture detector (GC-ECD) is frequently used due to its high sensitivity to halogenated compounds like this compound.[1][2] GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and is effective for complex matrices.[3] HPLC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the quantification of this compound, particularly in samples like water-based adhesives.[4]
Q2: What are the main challenges in analyzing this compound in complex matrices?
A2: The main challenges include:
-
Matrix Interference: Co-extractives from complex samples like sediment, soil, and biological tissues can interfere with the this compound signal, leading to ion suppression or enhancement in LC-MS analysis and co-eluting peaks in GC analysis.[5][6][7]
-
Low Concentrations: this compound is often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods.
-
Analyte Instability: this compound can degrade in environmental samples, especially in aqueous solutions.[2][8][9] Proper sample storage, such as refrigeration at 4°C, is crucial to minimize degradation.[8]
-
Poor Volatility (for GC): Although amenable to GC analysis, its volatility can be a limiting factor. Derivatization is a potential strategy to improve its chromatographic behavior, though it is not always necessary for this compound itself.[10]
Q3: How can I improve the extraction recovery of this compound from my samples?
A3: The choice of extraction method is critical and matrix-dependent.
-
For aqueous samples: Solid-phase extraction (SPE) using C18 cartridges is a common and effective method for pre-concentrating this compound.[3][11]
-
For solid and semi-solid samples (e.g., tissues, sediment): Matrix solid-phase dispersion (MSPD) is an efficient technique that combines sample homogenization and extraction into a single step.[1] A vortex-assisted MSPD (VAMSPD) method has been shown to be effective for extracting this compound from fish tissues.[1] Pressurized liquid extraction (PLE) is another option for solid matrices.[12]
Q4: Is derivatization necessary for this compound analysis by GC?
A4: While derivatization is a common strategy to improve the volatility and chromatographic peak shape of polar analytes for GC analysis, it is not always required for this compound.[13][14] Some methods have successfully analyzed this compound directly by GC-MS or GC-ECD.[2][3] However, for other isothiazolinones like 1,2-benzisothiazolinone (BIT), derivatization with agents like diazomethane has been used to enhance chromatographic performance.[8][15] If you encounter issues with peak shape or sensitivity for this compound, exploring silylation with reagents like BSTFA could be a potential optimization step.[16]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure samples are stored at 4°C and analyzed promptly after collection and extraction.[8] Consider spiking a control matrix with a known amount of this compound and analyzing it alongside your samples to assess stability under your storage and processing conditions. |
| Inefficient Extraction | Optimize your extraction procedure. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For MSPD, experiment with the sample-to-sorbent ratio and the elution solvent.[17] |
| Instrumental Issues (GC/LC-MS) | Verify instrument performance by injecting a fresh this compound standard. Check for leaks in the GC system, ensure the MS source is clean, and confirm that the detector is functioning correctly.[18] |
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Using a liner with glass wool can sometimes help, but can also be a source of activity.[19] Consider using a more inert column. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first 10-15 cm of the column from the inlet side. |
| Inappropriate GC Conditions | Optimize the injector temperature and the temperature program to ensure efficient volatilization and chromatography of this compound. |
| Flow Path Disruption | Ensure the column is installed correctly with the proper insertion depth into the injector and detector to avoid dead volume.[10][13] |
Issue 3: Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve sample clean-up. This can involve optimizing the SPE wash steps or using a more selective sorbent.[6][7] Diluting the sample extract can also mitigate matrix effects, provided the this compound concentration remains above the limit of quantification.[5] |
| Poor Chromatographic Separation | Modify the HPLC gradient to better separate this compound from interfering compounds. Experiment with different mobile phase compositions or a different analytical column with alternative selectivity.[6] |
| Ionization Source Conditions | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flows, to minimize the impact of matrix components on this compound ionization. |
Quantitative Data Summary
| Matrix | Analytical Method | Sample Preparation | Recovery (%) | LOD | LOQ | Reference |
| Environmental Waters | GC-MS | SPE with a polymeric/C18 mix | - | 0.01 - 0.1 µg/L | - | [8][15] |
| Seawater | GC-MS/MS | C-18 Solid Phase Extraction | - | 5 ng/L | - | [3] |
| Mussel Soft Tissues | GC-ECD | Vortex-assisted MSPD | - | 5.987 µg/kg | 1.976 µg/kg | [11] |
| Water-based Adhesives | HPLC-MS/MS | - | 81.5 - 109.8 | 0.005 mg/L | 0.01 mg/L | [4] |
| Sediment | GC-MS | Accelerated Solvent Extraction & GPC/SPE cleanup | 75 - 102 | 0.6 - 3.4 µg/kg | - | [6] |
Experimental Protocols
Protocol 1: this compound Analysis in Water by GC-MS
This protocol is adapted from the methodology for isothiazolinone analysis in environmental waters.[8][15]
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. To prevent degradation, store samples at 4°C and analyze as soon as possible.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-bed SPE cartridge (e.g., polymeric and C18 material) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute this compound from the cartridge with 5 mL of ethyl acetate.
-
-
Sample Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 320°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron impact (EI) ionization, monitoring characteristic ions for this compound.
-
Protocol 2: this compound Analysis in Biological Tissues by Vortex-Assisted MSPD and GC-ECD
This protocol is based on the method for analyzing this compound in mussel soft tissues.[11]
-
Sample Preparation: Lyophilize and homogenize the tissue sample.
-
Vortex-Assisted Matrix Solid-Phase Dispersion (VAMSPD):
-
In a glass vial, mix 0.5 g of the homogenized tissue with 1.5 g of C18 sorbent.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the supernatants.
-
-
Sample Cleanup and Concentration:
-
Pass the combined supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.
-
-
GC-ECD Analysis:
-
GC Column: C-18 column or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C (hold for 2 min), ramp to 320°C at 15°C/min, hold for 5 min.[2]
-
Carrier Gas: Nitrogen.
-
Detector: ECD at 300°C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. scispace.com [scispace.com]
- 6. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. A potential mechanism for degradation of 4,5-dichloro-2-(n-octyl)-3[2H]-isothiazolone (this compound) by brown-rot fungus Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. citedrive.com [citedrive.com]
- 17. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) Photolytic Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and its photolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photolytic degradation?
A1: The primary mechanism of this compound photolytic degradation in surface water involves direct photolysis. The main pathways are the ring opening of the N-S bond and the breaking of the covalent bond between carbon and nitrogen (C-N) in the isothiazolinone ring. This degradation is primarily initiated by the excited singlet states of the this compound molecule upon absorbing simulated solar irradiation.
Q2: What are the main degradation products of this compound photolysis?
A2: The degradation of this compound leads to the formation of several smaller molecules. Key metabolites identified include N-(n-octyl) malonamic acid (NNOMA), which is a major metabolite, as well as N-(n-octyl)acetamide, N-(n-octyl)oxamic acid, and N-(n-octyl)-β-acetyl propionamide. Further biotransformation can involve hydroxylation, dealkylation, and acetylation.
Q3: What environmental factors influence the rate of this compound photolytic degradation?
A3: Several factors can influence the rate of this compound degradation. Exposure to sunlight significantly accelerates degradation. The presence of dissolved organic matter (DOM) in natural waters can inhibit the degradation rate due to a light-screening effect, rather than contributing to indirect photolysis. Other components of natural waters like nitrates (NO₃⁻) and chloride ions (Cl⁻) do not appear to significantly contribute to the photodegradation process.
Q4: How stable is this compound in the absence of light?
A4: this compound is more stable in the absence of light. In one study, the half-life of this compound in a dark control sample was 14.4 days, compared to 6.8 days when exposed to light. This indicates that while some degradation occurs without light, photolysis is a major degradation pathway.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible degradation rates in replicate experiments.
-
Potential Cause 1: Fluctuations in Light Source Intensity. The output of lamps can vary over time or with temperature fluctuations.
-
Solution: Use a validated chemical actinometric system or a calibrated radiometer/lux meter to ensure consistent light exposure across all samples. Regularly check and record the light intensity throughout the experiment.
-
-
Potential Cause 2: Temperature Variations. Temperature can influence reaction kinetics. Localized heating from the light source can create inconsistencies.
-
Solution: Place samples in a temperature-controlled environment. Use a dark control sample placed in the same environment to differentiate between thermal and photolytic degradation. A cooling system for the light source can also help prevent temperature gradients.
-
-
Potential Cause 3: Inhomogeneous Sample Illumination. The position and orientation of sample containers relative to the light source can affect the amount of light received.
-
Solution: Ensure all samples are placed at the same distance from the light source and in the same orientation. For solid samples like powders or films, spread them in a thin, uniform layer to maximize and standardize the exposed surface area.
-
Issue 2: Slower than expected degradation of this compound.
-
Potential Cause 1: Light Screening Effect. Components in the sample matrix, such as dissolved organic matter (DOM) or other UV-absorbing compounds, can absorb light, preventing it from reaching the this compound molecules.
-
Solution: Characterize the UV-visible absorption spectrum of your sample matrix. If significant absorption is observed in the same range as this compound, consider purifying the sample or using a more simplified solvent system for initial studies. Account for the light-screening effect in your kinetic modeling.
-
-
Potential Cause 2: Incorrect Wavelength of Light Source. this compound absorbs light in a specific UV range. If the emission spectrum of your lamp does not sufficiently overlap with this compound's absorption spectrum, degradation will be inefficient.
-
Solution: Verify the spectral output of your light source. The ICH Q1B guidelines recommend sources that emit in the 320 nm to 400 nm range for near-UV exposure.
-
-
Potential Cause 3: Low Concentration of Reactive Species (for indirect photolysis). If indirect photolysis is being studied, the concentration of photosensitizers or reactive oxygen species (ROS) may be insufficient.
-
Solution: For targeted indirect photolysis studies, ensure the appropriate concentration of sensitizers (e.g., humic acids) or ROS precursors. Note that for this compound in natural waters, direct photolysis is the dominant pathway.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms.
-
Potential Cause 1: Formation of Unknown Degradation Products. Photolytic degradation can produce a variety of byproducts, some of which may not be well-documented.
-
Solution: Use a high-resolution mass spectrometer (e.g., LC-MS/MS) to identify the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This can help in the structural elucidation of new degradation products.
-
-
Potential Cause 2: Contamination. Contamination can be introduced from solvents, glassware, or the experimental setup itself.
-
Solution: Run a blank sample (solvent only) under the same experimental conditions to identify any peaks originating from the system. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Potential Cause 3: Secondary Reactions. Primary degradation products may undergo further photolytic or thermal degradation, leading to a complex mixture of compounds.
-
Solution: Perform a time-course study, analyzing samples at multiple time points. This can help to identify primary, secondary, and tertiary degradation products by observing the rise and fall of different peaks over time.
-
Quantitative Data Summary
Table 1: Photodegradation Kinetics of this compound
| Parameter | Value | Conditions | Reference |
| Direct Photolysis Rate Constant | 0.57 ± 0.03 h⁻¹ | Simulated solar irradiation | |
| Photodegradation Half-life | 20.9 days | Estimated for winter in surface water at 30°N latitude | |
| Photolysis Half-life | 6.8 days | Sunlight exposure | |
| Dark Control Half-life | 14.4 days | No light exposure |
Table 2: Influence of Environmental Factors on this compound Degradation
| Factor | Observation | Explanation | Reference |
| Dissolved Organic Matter (DOM) | Inhibits photodegradation | Light screening effect | |
| Nitrate (NO₃⁻) | No significant contribution | Insignificant role in indirect photolysis | |
| Chloride (Cl⁻) | No significant contribution | Insignificant role in indirect photolysis |
Experimental Protocols
Protocol 1: General Photostability Assessment of this compound in Aqueous Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare the final experimental solution by spiking the stock solution into the desired aqueous matrix (e.g., ultrapure water, synthetic seawater, or a buffered solution) to achieve the target concentration. The final concentration of the organic solvent should be kept to a minimum.
-
-
Sample Preparation:
-
Transfer the this compound solution into chemically inert and transparent quartz cuvettes or vials.
-
Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil.
-
-
Experimental Setup:
-
Place the transparent and dark control samples in a photostability chamber equipped with a validated light source. The ICH Q1B guidelines suggest a light source capable of producing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Ensure the chamber is temperature-controlled to minimize thermal degradation.
-
Position all samples at a fixed distance from the light source to ensure uniform irradiation.
-
-
Exposure and Sampling:
-
Expose the samples to the light source for a predetermined duration.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the transparent sample and the dark control for analysis.
-
-
Sample Analysis:
-
Analyze the collected samples immediately or store them in the dark at a low temperature to prevent further degradation.
-
Quantify the concentration of this compound and identify degradation products using a validated analytical method, such as HPLC with a UV detector or LC-MS.
-
Protocol 2: Analysis of this compound and its Degradation Products by UPLC-MS
-
Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (e.g., a tandem quadrupole or time-of-flight analyzer).
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), likely in positive mode for this compound and its degradation products.
-
Analysis Mode: For quantification of this compound, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity. For the identification of unknown degradation products, use a full scan mode.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analytes.
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area from the samples to a calibration curve generated from standards of known concentrations.
-
Identify degradation products by examining their mass spectra and fragmentation patterns (if MS/MS is performed).
-
Visualizations
Caption: Photolytic degradation pathway of this compound.
Caption: Workflow for this compound photostability testing.
Validation & Comparative
A Comparative Analysis of the Efficacy of DCOIT and Other Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) against other commonly used isothiazolinone biocides, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT). The information presented is supported by experimental data from various scientific studies.
Executive Summary
Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in industrial and consumer products due to their broad-spectrum antimicrobial activity. Their mechanism of action involves the inhibition of key metabolic enzymes in microorganisms.[1] While all isothiazolinones share this fundamental mechanism, their efficacy can vary significantly based on their specific chemical structure. This guide focuses on the comparative antimicrobial performance of this compound, a chlorinated isothiazolinone, against other prominent members of this biocide family.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other isothiazolinones against a range of fungi and bacteria. A lower MIC value indicates a higher efficacy. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Antifungal Efficacy (MIC in ppm)
| Fungus | This compound | CMIT/MIT | OIT | IPBC | Reference |
| Alternaria alternata | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | 0.5 - 1.0 | [2] |
| Aspergillus niger | 1.0 - 2.0 | 2.0 - 4.0 | 2.0 - 4.0 | 1.0 - 2.0 | [2] |
| Aureobasidium pullulans | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | 2.0 - 4.0 | [2] |
| Chaetomium globosum | 1.0 - 2.0 | 2.0 - 4.0 | 2.0 - 4.0 | 1.0 - 2.0 | [2] |
| Cladosporium cladosporioides | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 | 0.5 - 1.0 | [2] |
| Gloeophyllum trabeum | 0.5 - 1.0 | 2.0 - 4.0 | 4.0 - 8.0 | 1.0 - 2.0 | [2] |
| Penicillium citrinum | 1.0 - 2.0 | 2.0 - 4.0 | 2.0 - 4.0 | 1.0 - 2.0 | [2] |
| Postia placenta | 2.0 - 4.0 | > 8.0 | > 8.0 | 2.0 - 4.0 | [2] |
| Trametes versicolor | 4.0 - 8.0 | > 8.0 | > 8.0 | 4.0 - 8.0 | [2] |
| Trichoderma viride | 1.0 - 2.0 | 2.0 - 4.0 | 2.0 - 4.0 | 1.0 - 2.0 | [2] |
Table 2: Antibacterial Efficacy (MIC in mg/L)
| Bacterium | MIT | Reference |
| Pseudomonas putida | 3.907 - 15.625 | [3] |
| Pseudomonas moorei | 3.907 - 15.625 | [3] |
| Sphingomonas mali | 3.907 - 15.625 | [3] |
| Bacillus subtilis | 3.907 - 15.625 | [3] |
A general efficacy ranking based on a comprehensive review of multiple studies suggests the following order of biocidal activity: MCI > OIT ≈ this compound > BIT > MI .[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of isothiazolinone efficacy.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of a biocide that prevents visible growth of a microorganism in a liquid growth medium.[4][5][6][7][8]
a. Preparation of Materials:
-
Microorganisms: Pure cultures of the test bacteria or fungi are grown on appropriate agar plates.
-
Growth Medium: A suitable sterile liquid broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) is prepared.
-
Biocide Stock Solutions: Stock solutions of the isothiazolinones are prepared in a suitable solvent and sterilized, often by membrane filtration.[7]
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
b. Inoculum Preparation:
-
A suspension of the microorganism is prepared in the sterile broth.
-
The suspension is standardized to a specific cell density, typically by adjusting the turbidity to match a McFarland standard or by spectrophotometric measurement. The final inoculum concentration in the wells is usually around 5 x 10^5 colony-forming units (CFU)/mL.
c. Assay Procedure:
-
A serial two-fold dilution of each biocide is prepared directly in the wells of the microtiter plate using the sterile broth.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganisms in broth without biocide) and negative (broth only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25-28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.
Antimicrobial Activity on Non-Porous Surfaces (based on ISO 22196)
This standard method is used to evaluate the antibacterial activity of treated plastic and other non-porous surfaces.[9][10][11][12][13]
a. Preparation of Test Specimens:
-
Both antimicrobial-treated and untreated (control) specimens of the material are cut into 50 mm x 50 mm squares.
-
The specimens are sterilized.
b. Inoculum Preparation:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 6538P or Escherichia coli ATCC 8739) is prepared in a nutrient broth.
c. Inoculation and Incubation:
-
A defined volume of the bacterial suspension is inoculated onto the surface of each test and control specimen.
-
The inoculum is covered with a sterile, inert, and flexible film (e.g., polyethylene) to ensure close contact and prevent evaporation.
-
The specimens are incubated at 35°C and >90% relative humidity for 24 hours.
d. Recovery and Enumeration:
-
After incubation, the surviving bacteria are recovered from the specimens by washing with a neutralizing solution.
-
The number of viable bacteria in the wash solution is determined by standard plate counting methods.
e. Calculation of Antimicrobial Activity:
-
The antimicrobial activity (R) is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where:
-
U0 is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens immediately after inoculation.
-
Ut is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens after 24 hours.
-
At is the average of the common logarithm of the number of viable bacteria recovered from the treated test specimens after 24 hours.
-
Suspension Time-Kill Test (based on ASTM E2315)
This method evaluates the reduction in a population of microorganisms in a liquid suspension after exposure to an antimicrobial agent for a specified time.[14][15][16][17][18]
a. Preparation:
-
A standardized suspension of the test microorganism is prepared.
-
The liquid antimicrobial product is prepared at the desired concentration.
b. Procedure:
-
A specified volume of the microbial suspension is added to a predetermined volume of the antimicrobial solution.
-
At specified contact times (e.g., 30 seconds, 1 minute, 5 minutes), aliquots are removed from the mixture.
-
The antimicrobial action in the removed aliquots is immediately stopped by adding a validated neutralizer.
-
The number of surviving microorganisms in the neutralized aliquots is determined by plate counting.
c. Data Analysis:
-
The log10 reduction of the microbial population is calculated for each contact time by comparing the number of survivors to the initial microbial count.
Mandatory Visualizations
Mechanism of Action and Experimental Workflows
dot
Caption: Mechanism of action for isothiazolinone biocides.
dot
Caption: Workflow for MIC determination.
dotdot digraph "Surface_Antimicrobial_Test_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="ISO 22196 Surface Test Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead="normal"];
subgraph "cluster_Setup" { label="Setup"; bgcolor="#FFFFFF"; PrepareSamples [label="Prepare Treated and\nUntreated Surfaces", fillcolor="#FBBC05", fontcolor="#202124"]; PrepareInoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Procedure" { label="Procedure"; bgcolor="#FFFFFF"; Inoculate [label="Inoculate Surfaces", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cover [label="Cover with Film", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Evaluation" { label="Evaluation"; bgcolor="#FFFFFF"; Recover [label="Recover Surviving Bacteria", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enumerate [label="Enumerate via Plate Count", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Log Reduction", shape="diamond", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; }
PrepareSamples -> Inoculate; PrepareInoculum -> Inoculate; Inoculate -> Cover; Cover -> Incubate; Incubate -> Recover; Recover -> Enumerate; Enumerate -> Calculate; }
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Broth Microdilution Method for Biocide Susceptibility Testing of Bacteria - ProQuest [proquest.com]
- 5. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. microchemlab.com [microchemlab.com]
- 10. Antimicrobial Activity of Plastics and Non-Porous Surfaces (ISO 22196) - Innovotech [innovotech.ca]
- 11. accugenlabs.com [accugenlabs.com]
- 12. measurlabs.com [measurlabs.com]
- 13. biolabtests.com [biolabtests.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. - IVAMI [ivami.com]
- 18. standards.iteh.ai [standards.iteh.ai]
DCOIT and Sea-Nine 211: A Comparative Analysis of Antifouling Performance
A comprehensive review of the efficacy, environmental impact, and toxicological profile of the antifouling agent DCOIT, the active ingredient in the commercial product Sea-Nine 211.
In the ongoing effort to protect marine assets from the costly and damaging effects of biofouling, various antifouling agents have been developed. Among the alternatives to now-banned organotin compounds, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound), the active component of the commercial biocide Sea-Nine 211, has emerged as a widely used solution. This guide provides a comparative analysis of the performance of this compound, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its properties.
Antifouling Efficacy
This compound demonstrates broad-spectrum antifouling activity against a wide array of marine organisms.[1][2] Its effectiveness stems from its ability to interfere with the settlement processes of microorganisms, thereby preventing the initial colonization of submerged surfaces.[3] Laboratory and field tests have confirmed its high efficacy, which has been further substantiated by years of commercial use. It is effective against bacterial slime, algae, barnacles, tubeworms, and other invertebrates.
Environmental Fate and Transport
A key attribute of this compound is its relatively rapid degradation in the marine environment, which is a significant advantage over persistent biocides like the formerly used tributyltin (TBT).
Degradation: this compound is primarily broken down by microorganisms.[4] Its half-life in aerobic and anaerobic microcosm studies has been reported to be as short as less than one hour.[4] However, the degradation rate can be influenced by various environmental factors, with some studies reporting half-lives ranging from less than a day to over 13 days in natural seawater.[5] The degradation process involves the opening of the isothiazolinone ring, leading to metabolites with significantly reduced toxicity.[4][6] Photodegradation also contributes to its breakdown, with one study estimating a half-life of 6.8 days when exposed to sunlight, compared to 14.4 days in the dark.[5]
Bioaccumulation: Studies on fish have shown that this compound has a minimal potential for bioaccumulation.[4] This is in stark contrast to TBT, which exhibited significant bioaccumulation with bioconcentration factors as high as 10,000.[4]
Toxicological Profile
While effective as an antifouling agent, this compound is also very toxic to aquatic organisms. This has raised concerns about its potential impact on non-target species.
Toxicity to Marine Organisms: this compound has been shown to be toxic across multiple trophic levels. The tables below summarize acute and chronic toxicity data for a range of marine organisms. Diatoms have been identified as particularly sensitive to this compound.[7] Concerns have also been raised about its potential for endocrine disruption and reproductive impairment in some marine species at environmentally relevant concentrations.[8] One study identified that this compound may exert its toxic effects by binding to G protein alpha subunits, which could explain the diversity of its observed toxic effects. Recent research has also confirmed its potential for thyroid endocrine system disruption.[9]
Performance Data at a Glance
The following tables provide a summary of key performance indicators for this compound, compiled from various studies.
| Parameter | Value | Reference(s) |
| Physical Properties | ||
| Chemical Name | 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) | |
| Commercial Name | Sea-Nine 211 | [10] |
| Appearance | Tan-to-brown waxy solid | [8] |
| Water Solubility (20°C) | 4.7 mg/L in synthetic seawater | [8] |
| Octanol-Water Partition | 2.8 - 6.4 | [8] |
| Environmental Fate | ||
| Biodegradation Half-life | < 1 hour (microcosm); <1 day to >13 days (seawater) | [4] |
| Photodegradation Half-life | 6.8 days (sunlight) | [5] |
| Bioaccumulation | Low potential | [4] |
Table 1: Physicochemical Properties and Environmental Fate of this compound.
| Organism Group | Species | Endpoint (Duration) | Value (µg/L) | Reference(s) |
| Algae | Chaetoceros calcitrans | EC50 (72h) | 0.32 | [7] |
| Skeletonema costatum | EC50 (72h) | 0.22 | [7] | |
| Invertebrates | Artemia sp. (Brine Shrimp) | LC50 (48h) | 163 | [3][11] |
| Perna perna (Mussel) | EC50 (48h, larval) | 8.3 | [11] | |
| Echinometra lucunter (Sea Urchin) | EC50 (36h, larval) | 33.9 | [11] | |
| Portunus trituberculatus (Crab) | LC50 (24h, larval) | >101 | [7] | |
| Polychaete | Perinereis nuntia | LC50 (14d, sediment) | 110 µg/kg | [7] |
Table 2: Acute and Chronic Toxicity of this compound to Various Marine Organisms.
Experimental Protocols
Below are summaries of the methodologies used in key experiments to determine the performance of this compound.
Toxicity Testing with Marine Algae
-
Objective: To determine the effect of this compound on the growth of marine microalgae.
-
Methodology: Based on the ABNT NBR16723 standard method, fresh cultures of microalgae (e.g., Chlorella minutissima) in the exponential growth phase are exposed to a range of this compound concentrations in 96-well microplates. The initial cell concentration is typically 10^4 cells/mL. The microplates are incubated under controlled light and temperature conditions. Algal growth is measured over a period of 72 hours, often by assessing chlorophyll fluorescence or cell density. The EC50 (the concentration that causes a 50% reduction in growth compared to the control) is then calculated.[12]
Toxicity Testing with Marine Invertebrates (Larval Development Assay)
-
Objective: To assess the impact of this compound on the embryonic and larval development of marine invertebrates.
-
Methodology: Following standards such as ABNT NBR15350 or EPS 1/RM/27, recently fertilized eggs of species like the sea urchin (Echinometra lucunter) or sand dollar (Mellita quinquiesperforata) are exposed to various concentrations of this compound in test tubes.[12] The experiments are conducted in controlled temperature and photoperiod conditions for a specified duration (e.g., 36-48 hours). The endpoint is the assessment of normal larval development. The EC50, representing the concentration at which 50% of the larvae exhibit developmental abnormalities, is determined by microscopic examination.[12]
Bioaccumulation and Trophic Transfer Studies
-
Objective: To evaluate the potential for this compound to accumulate in marine organisms and be transferred through the food web.
-
Methodology: A two-phase experiment is conducted, including an uptake phase followed by a depuration phase. Organisms, such as the blue mussel (Mytilus galloprovincialis), are exposed to this compound through different routes: ingestion of contaminated food (e.g., microalgae like Tetraselmis chuii), direct absorption from contaminated water, or a combination of both.[6] The concentration of this compound in the water and the tissues of the organisms is measured at different time points during both phases using analytical techniques like gas chromatography. This allows for the calculation of bioconcentration (BCF), bioaccumulation (BAF), and biomagnification (BMF) factors.[6]
Degradation Studies
-
Objective: To determine the rate at which this compound breaks down in the marine environment.
-
Methodology: Degradation can be assessed through various methods, including microcosm studies and field monitoring. In a microcosm study, seawater and/or sediment are placed in controlled laboratory containers and spiked with this compound. The concentration of this compound is then monitored over time to determine its half-life.[4] Field studies involve measuring the concentration of this compound in water and sediment at varying distances from a source, such as a recently painted ship, to understand its dissipation under natural conditions.[3] Photodegradation studies expose this compound in aqueous solutions to simulated or natural sunlight and compare its degradation rate to dark controls.[5][13]
Mechanisms of Action and Signaling Pathways
The primary antifouling mechanism of isothiazolinones, including this compound, is the inhibition of essential enzymes in microorganisms.
Caption: General mechanism of action of this compound on microbial cells.
This compound acts as an electrophile, reacting with thiol groups (sulfhydryl groups) present in the active sites of vital enzymes, such as dehydrogenases.[14][15][16] This reaction forms mixed disulfides, leading to the inactivation of these enzymes.[14] The disruption of key metabolic pathways, including those involved in growth, respiration, and energy (ATP) production, rapidly inhibits the microorganism's functions.[16][17][18] This initial inhibition is followed by irreversible cell damage, ultimately leading to cell death.[15][16][17]
Caption: Simplified workflow for key experimental evaluations of this compound.
References
- 1. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 2. cneasychem.com [cneasychem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sea-nine antifoulant: an environmentally acceptable alternative to organotin antifoulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. Thyroid Endocrine Disruption and Mechanism of the Marine Antifouling Pollutant 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SEA-NINE™ 211N ANTIFOULING AGENT [lanxess.com]
- 11. researchgate.net [researchgate.net]
- 12. Repository :: Login [repositorio.ulisboa.pt]
- 13. Elucidating the photodegradation mechanism of octylisothiazolinone and dichlorooctylisothiazolinone in surface water: An in-depth comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 15. onepetro.org [onepetro.org]
- 16. content.ampp.org [content.ampp.org]
- 17. en.chemical-co.com [en.chemical-co.com]
- 18. researchgate.net [researchgate.net]
Ecotoxicity of DCOIT and Alternative Biocides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocides in antifouling applications necessitates a thorough evaluation of their environmental impact. This guide provides a comparative ecotoxicological assessment of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and its common alternatives: Tralopyril, Zinc Pyrithione, and Copper Pyrithione. The following sections present quantitative toxicity data, detailed experimental protocols for key ecotoxicity tests, and visualizations of the primary toxicological pathways.
Quantitative Ecotoxicity Data
The acute toxicity of this compound and its alternatives to aquatic organisms is summarized below. Data is presented for three key trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers). The values represent the concentration of the biocide that causes a 50% effect (EC50 for algae and invertebrates) or mortality (LC50 for fish) over a specified period.
| Biocide | Test Organism | Trophic Level | Endpoint | Exposure Duration | Toxicity Value (µg/L) | Reference |
| This compound | Skeletonema costatum | Algae | EC50 (Growth Inhibition) | 72h | 0.22 | [1] |
| Daphnia magna | Invertebrate | EC50 (Immobilization) | 48h | 8.3 | [2] | |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 96h | 2.7 | [2] | |
| Tralopyril | Skeletonema costatum | Algae | EC50 (Growth Inhibition) | 72h | 6.8 | [3] |
| Acartia tonsa | Invertebrate | LC50 | 48h | 0.9 | [4] | |
| Cyprinodon variegatus (Sheepshead Minnow) | Fish | LC50 | 96h | 2.1 | [3] | |
| Zinc Pyrithione | Thalassiosira pseudonana | Algae | EC50 (Growth Inhibition) | 72h | 0.8 | [5] |
| Americamysis bahia | Invertebrate | LC50 | 96h | 1.3 | [6] | |
| Pimephales promelas (Fathead Minnow) | Fish | LC50 | 96h | 2.6 | [6] | |
| Copper Pyrithione | Skeletonema costatum | Algae | EC50 (Growth Inhibition) | 72h | 0.7 | [7] |
| Tisbe battagliai | Invertebrate | LC50 | 48h | 2.5 | [8] | |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 96h | 9.3 | [9][10][11] |
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and substances.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[7][11]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Procedure:
-
Prepare a geometric series of at least five concentrations of the test substance.
-
Inoculate flasks containing the test medium and the test substance with a low density of exponentially growing algal cells.
-
Incubate the flasks under constant illumination and temperature for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at the start and end of the test.
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which the EC50 is calculated.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.[9][10]
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare a series of at least five concentrations of the test substance in a suitable test medium.
-
Place a group of daphnids (typically 20) in each test concentration and a control.
-
Maintain the test vessels at a constant temperature for 48 hours under a defined light-dark cycle.
-
Observe the daphnids at 24 and 48 hours for immobilization (i.e., inability to swim).
-
-
Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids after 48 hours.
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[8][12]
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Principle: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours.
-
Procedure:
-
Acclimate the fish to the test conditions.
-
Prepare a geometric series of at least five concentrations of the test substance in test tanks.
-
Introduce a group of fish into each test concentration and a control.
-
Maintain the test tanks at a constant temperature with appropriate aeration for 96 hours.
-
Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is the median lethal concentration (LC50) that causes mortality in 50% of the fish after 96 hours.
Toxicological Pathways and Mechanisms of Action
The toxicity of these biocides stems from their interference with fundamental cellular processes. The following diagrams illustrate the primary mechanisms of action for this compound and its alternatives.
Figure 1: Toxicological pathway of this compound.
This compound primarily targets mitochondrial respiration. It inhibits cytochrome c oxidase (Complex IV) of the electron transport chain, leading to a disruption of ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.[13]
Figure 2: Toxicological pathway of Tralopyril.
Tralopyril acts as an uncoupler of oxidative phosphorylation.[14][15][16] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling leads to a rapid depletion of cellular energy, ultimately resulting in cell death.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. Toxicity of titanium dioxide nanoparticles to rainbow trout (Oncorhynchus mykiss): gill injury, oxidative stress, and other physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of tralopyril, capsaicin and triphenylborane pyridine to marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salinity-dependent toxicities of zinc oxide nanoparticles to the marine diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term toxicity tests on the harpacticoid copepod Tisbe battagliai: lethal and reproductive endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioaccumulation and impact of copper pyrithione impact in juveni... [ecotoxenvchem.peercommunityin.org]
- 10. Characterization of the bioaccumulation and toxicity of copper pyrithione, an antifouling compound, on juveniles of rainbow trout [peercommunityjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of dissolved organic matter on acute toxicity of zinc to larval fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. ecetoc.org [ecetoc.org]
- 15. researchgate.net [researchgate.net]
- 16. Response of Copepods to Elevated pCO2 and Environmental Copper as Co-Stressors – A Multigenerational Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity of DCOIT in Immunological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) in immunological assays is critical for accurate safety and efficacy assessments. While direct data on this compound's behavior in specific in-vitro immunoassays like ELISA is limited in publicly available literature, existing research on structurally related isothiazolinones provides a strong basis for predicting its cross-reactive potential. This guide synthesizes the available information, presents a framework for evaluating this compound's cross-reactivity, and provides detailed, adaptable experimental protocols.
Introduction to this compound and Isothiazolinone Cross-Reactivity
4,5-dichloro-2-octyl-isothiazolin-3-one (this compound) is a potent biocide used in a variety of industrial and consumer products. As a member of the isothiazolinone class of compounds, it shares a core chemical structure with other well-known sensitizers such as Methylisothiazolinone (MI), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT). Studies have demonstrated immunological cross-reactivity among these compounds, primarily in the context of allergic contact dermatitis. For instance, individuals sensitized to MI have been shown to exhibit reactions to OIT, suggesting that antibodies or T-cells that recognize one molecule can also bind to the other.[1][2][3][4] This phenomenon is attributed to the shared isothiazolinone ring structure, which can act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein.
Given the structural similarities, it is highly probable that this compound would exhibit cross-reactivity in immunological assays designed to detect other isothiazolinones, particularly OIT, to which it is closely related.
Hypothetical Cross-Reactivity Data in a Competitive ELISA
To illustrate the potential cross-reactivity of this compound, the following table presents hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of OIT. In this type of assay, the signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is typically expressed as the concentration of the competing compound required to cause a 50% reduction in signal (IC50) relative to the primary analyte.
Table 1: Hypothetical Cross-Reactivity of this compound and Other Isothiazolinones in a Competitive OIT-ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) vs. OIT |
| Octylisothiazolinone (OIT) | 10 | 100 |
| This compound | 25 | 40 |
| Methylisothiazolinone (MI) | 150 | 6.7 |
| Benzisothiazolinone (BIT) | 500 | 2.0 |
| Unrelated Control Compound | >10,000 | <0.1 |
This data is illustrative and intended to model potential experimental outcomes.
Experimental Protocol: Competitive ELISA for Isothiazolinone Cross-Reactivity
This protocol outlines a method for a competitive ELISA to determine the cross-reactivity of this compound with an antibody raised against OIT.
1. Materials and Reagents:
-
96-well microtiter plates
-
OIT-BSA conjugate (for coating)
-
Anti-OIT monoclonal or polyclonal antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound, OIT, MI, BIT, and other test compounds
-
Microplate reader
2. Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the OIT-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (OIT) and test compounds (this compound, MI, BIT, etc.).
-
In a separate plate or tubes, pre-incubate the anti-OIT antibody with the standards or test compounds for 30 minutes.
-
Transfer the antibody-analyte mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard (OIT) and each test compound.
-
Determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity using the following formula: (IC50 of OIT / IC50 of test compound) x 100%
Visualizing the Workflow and Principles
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.
Diagram 2: Principle of Competitive ELISA
Caption: Principle of signal generation in a competitive ELISA for this compound.
Conclusion
References
- 1. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo demonstration of immunologic cross-reactivity to octylisothiazolinone in patients primarily and strongly sensitized to methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patterns of concomitant allergic reactions in patients suggest cross-sensitization between octylisothiazolinone and methylisothiazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
DCOIT performance compared to 2-n-octyl-4-isothiazolin-3-one (OIT)
An Objective Guide for Researchers and Drug Development Professionals
In the field of antimicrobial agents and preservatives, isothiazolinones are a critical class of compounds valued for their broad-spectrum efficacy. Among them, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and 2-n-octyl-4-isothiazolin-3-one (OIT) are two prominent alternatives. This guide provides a detailed, data-driven comparison of their performance, physicochemical properties, and toxicological profiles to aid researchers and formulation scientists in making informed decisions.
Physicochemical Properties
The fundamental characteristics of a biocide influence its solubility, stability, and interaction with microbial cells. This compound's key structural difference is the presence of two chlorine atoms on the isothiazolinone ring, which significantly alters its properties compared to the non-chlorinated OIT.
| Property | This compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) | OIT (2-n-octyl-4-isothiazolin-3-one) |
| CAS Number | 64359-81-5[1] | 26530-20-1 |
| Molecular Formula | C₁₁H₁₇Cl₂NOS[1] | C₁₁H₁₉NOS |
| Molecular Weight | 282.23 g/mol [1] | 213.34 g/mol |
| Appearance | White to off-white crystalline powder/solid[1] | Clear dark amber liquid or solid |
| Melting Point | 40-46 °C[2] | ~23 °C |
| Water Solubility | 14 mg/L (ppm) at 25°C[2] | 500 mg/L (ppm) |
| Octanol-Water Partition Coefficient (log Kow) | 4.68 (experimental)[3] | 3.3 (experimental)[3] |
Antimicrobial Efficacy
The primary function of these molecules is to inhibit microbial growth. This compound is consistently reported to be a more potent, broad-spectrum biocide than OIT, a characteristic attributed to its higher reactivity and lipophilicity.[3][4] While comprehensive comparative data across numerous bacterial species is limited in publicly available literature, existing studies on fungal inhibition highlight this compound's superior efficacy.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
Table 2: Comparative Antifungal Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | This compound (ppm) | OIT (ppm) |
| Alternaria alternata | 2.5 | 5 |
| Aspergillus niger | 20 | 40 |
| Cladosporium cladosporioides | 2.5 | 5 |
| Penicillium citrinum | 2.5 | 5 |
| Trichoderma viride | 5 | 10 |
| Aureobasidium pullulans (Sap stain fungus) | 2.5 | 2.5 |
Data sourced from a study on the efficacy of organic wood preservatives.
The data indicates that for many common mold and stain fungi, this compound is effective at half the concentration of OIT. This enhanced performance is a key consideration for applications requiring robust protection at low use levels, such as in marine antifouling paints and industrial coatings.[4][5]
Mechanism of Action
Isothiazolinones function by a rapid, two-step mechanism. They inhibit microbial growth and metabolism by targeting key enzymes.
Figure 1: General Mechanism of Action for Isothiazolinones.
This compound's higher toxicity and biocidal efficacy stem from two main factors:
-
Higher Lipophilicity : Its greater log Kow value (4.68 vs. 3.3 for OIT) enhances its ability to partition into and disrupt microbial cell membranes.[3]
-
Increased Reactivity : The chlorinated isothiazolinone ring in this compound exhibits higher reactivity towards cellular nucleophiles like thiol groups found in essential enzymes and glutathione. This leads to a more rapid and potent disruption of cellular functions.[3]
Toxicological and Environmental Profile
A critical aspect of biocide selection is its toxicological profile and environmental impact. While highly effective, this compound's potency is mirrored by its higher toxicity to non-target organisms.
Table 3: Comparative Toxicological and Environmental Data
| Parameter | This compound | OIT | OECD Guideline |
| Acute Aquatic Toxicity (PNEC) | 0.056 µg/L | 0.14 µg/L | 201, 202, 203 |
| Bioconcentration Factor (BCF) | 750 L/kg | 92.6 L/kg | 305 |
| Hydrolytic Half-Life (pH 7, 25°C) | 71 days | >80 days | 111 |
| Skin Sensitization | Strong Sensitizer (GHS 1A) | Strong Sensitizer (GHS 1A) | - |
PNEC: Predicted No-Effect Concentration. A lower value indicates higher toxicity. BCF: Bioconcentration Factor. A measure of a chemical's tendency to accumulate in aquatic organisms.
The data clearly shows that this compound is more toxic to aquatic life than OIT, with a lower PNEC value.[3] It also has a higher tendency to bioaccumulate, although its BCF is below the threshold for being classified as a bioaccumulative substance (BCF ≥ 2000 L/kg).[3] Both compounds are classified as strong skin sensitizers.
Despite its higher toxicity, this compound is known to biodegrade rapidly in marine environments, which can mitigate its environmental persistence.[6] This rapid degradation is a crucial factor in its risk assessment for applications like marine paints.
Figure 2: Comparative Performance and Selection Logic.
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Determination of Minimum Inhibitory Concentration (MIC) The MIC is determined using broth microdilution methods. This involves preparing a series of two-fold dilutions of the biocide in a 96-well microtiter plate with a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under optimal growth conditions (e.g., 18-24 hours at 35°C). The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth (turbidity).
Figure 3: Broth Microdilution MIC Assay Workflow.
Aquatic Toxicity Testing
-
Algal Growth Inhibition (OECD 201): Cultures of freshwater green algae are exposed to a range of biocide concentrations for 72 hours. The inhibition of growth is measured by cell counts or other biomass estimates and compared to a control group to determine the EC₅₀ (the concentration causing a 50% effect on growth).[2][7][8]
-
Daphnia sp. Acute Immobilisation (OECD 202): Daphnia magna (water fleas) are exposed to the biocide for 48 hours. The EC₅₀ is determined as the concentration that immobilizes 50% of the test organisms.[9][10][11]
-
Fish Acute Toxicity (OECD 203): A 96-hour test, typically using species like Rainbow Trout or Zebrafish, exposes the fish to various concentrations of the substance. The LC₅₀ (the concentration lethal to 50% of the fish) is calculated.[3][4][5]
Bioaccumulation Testing (OECD 305) This test determines the Bioconcentration Factor (BCF) by exposing fish to the chemical in water over an extended period (uptake phase, typically 28 days), followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured over time to calculate the BCF.[12][13][14]
Hydrolysis as a Function of pH (OECD 111) This method assesses the abiotic degradation of a substance in water. The chemical is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the chemical is measured over time to determine its hydrolysis rate and half-life.[1][15][16]
Conclusion
The choice between this compound and OIT is a trade-off between efficacy and environmental/toxicological impact.
-
This compound is the superior biocide in terms of potency, offering broad-spectrum antimicrobial control at lower concentrations. This makes it highly suitable for performance-critical applications like marine antifouling coatings and durable industrial preservatives where high efficacy is paramount.
-
OIT presents a more favorable toxicological and environmental profile, with significantly lower aquatic toxicity and a lower potential for bioaccumulation. It is a preferable choice for applications where environmental and safety profiles are a primary concern, and its still-effective biocidal action is sufficient for the required level of protection.
Researchers and formulators must weigh the need for high biocidal performance against regulatory, safety, and environmental considerations. The data indicates that this compound should be selected for demanding applications where its higher potency is necessary, while OIT serves as a robust alternative with a reduced environmental footprint.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (this compound), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 6. idexx.com [idexx.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of five methods, including the PDM Epsilometer test (E test), for antimicrobial susceptibility testing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of susceptibility of Pseudomonas aeruginosa isolated from keratitis to antibiotics and multipurpose disinfecting solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative analysis of antibiotic and antimicrobial biocide susceptibility data in clinical isolates of methicillin-sensitive Staphylococcus aureus, methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa between 1989 and 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative disinfectant sensitivity of methicillin-resistant and methicillin-sensitive Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking DCOIT against traditional organotin antifouling agents
An Objective Guide for Researchers and Formulation Scientists
The prevention of biofouling—the accumulation of microorganisms, plants, and animals on submerged surfaces—is a critical challenge in marine industries. For decades, organotin compounds, particularly Tributyltin (TBT), were the gold standard in antifouling paints due to their exceptional efficacy.[1][2] However, their severe environmental impact led to a global ban, paving the way for alternative biocides like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).[3][4][5]
This guide provides a detailed, data-driven comparison of this compound and traditional organotin antifouling agents, focusing on their performance, environmental toxicity, and mechanisms of action.
Mechanism of Action: A Fundamental Divergence
The primary difference between this compound and organotin compounds lies in their mode of action. Organotins act as potent, broad-spectrum biocides, indiscriminately affecting a wide range of marine life.[2] TBT, for example, is known to be the most toxic substance ever deliberately introduced into the marine environment, causing severe effects like endocrine disruption, leading to sex changes (imposex) in gastropods.[1][5][6]
This compound, on the other hand, has a more targeted mechanism. It functions by inhibiting key enzymes involved in the energy metabolism of microorganisms, specifically targeting the electron transport chain essential for cellular energy production (ATP).[7] While still toxic, this specific mode of action is designed to be less broadly impactful than that of organotins.
Performance and Efficacy Comparison
Both organotins and this compound exhibit high efficacy in preventing biofouling. Organotin-based paints were renowned for their long service life, often lasting up to five years.[8] this compound is also highly effective against a broad spectrum of fouling organisms, including bacteria, algae, and fungi.[9] The following table summarizes efficacy data, primarily focusing on the effective concentration required to inhibit larval settlement or growth, a key indicator of antifouling performance.
| Agent | Target Organism | Efficacy Metric (EC50) | Result | Citation(s) |
| This compound | Bivalve (Perna perna) Embryos | 48h-EC50 (Larval Development) | 12.4 µg/L | [4] |
| This compound | Bivalve (Perna perna) Juveniles | 72h-EC50 (Byssus Production) | 96.1 µg/L | [4] |
| This compound | Oyster (Crassostrea virginica) Embryos | 48h-EC50 (Larval Development) | 6.9 µg/L | [4] |
| Organotin (TBT) | Various Fouling Communities | Effective Concentration in Paint | 0.01 to 1 mg/L | [8] |
EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect (e.g., inhibition of larval settlement or development) in a specified time.
Environmental Impact and Ecotoxicity
The most significant distinction between these two classes of agents is their environmental profile. Organotin compounds are persistent, bioaccumulative, and highly toxic to non-target organisms, causing widespread ecological damage even at very low concentrations (ng/L levels). This led to their prohibition by the International Maritime Organization's AFS Convention, which entered into force in 2008.[3][5]
This compound was developed as a more environmentally acceptable alternative. It is characterized by a more rapid degradation in the marine environment and is considered to have low persistence.[10][11] However, it is not without ecological risk. This compound is acutely toxic to many non-target marine organisms and can cause sublethal effects such as oxidative stress.[7][11][12]
| Agent | Non-Target Organism | Toxicity Metric | Result | Environmental Fate | Citation(s) |
| This compound | Bivalve (Perna perna) Gametes | 40min-EC50 (Fertilization) | 0.063 µg/L | Rapid degradation in seawater; half-life can be in the order of hours to days. | [4][10][12] |
| This compound | Copepod (Acartia tonsa) | 48h-LC50 | 5.1 µg/L | Behaves as a pseudo-persistent contaminant due to continuous inputs. | [2][12] |
| Organotin (TBT) | Gastropods (Various) | Imposex Induction | < 1 ng/L | Highly persistent in sediment; very slow degradation under anaerobic conditions. | [6][13] |
| Organotin (TBT) | Rats (Developmental) | Teratogenic Effects | 40-80 mg/kg | Bioaccumulates significantly in aquatic organisms, posing a risk to the food chain. | [3][14] |
LC50 (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of the test population in a specified time.
Experimental Protocols
Objective comparison requires standardized testing methodologies. The following protocols are fundamental to evaluating the performance and environmental impact of antifouling agents.
Antifouling Efficacy Testing (Static Immersion)
This method, based on standards like ASTM D3623, evaluates a coating's ability to resist fouling under real-world, static conditions.[15]
-
Panel Preparation: Test panels (e.g., 25x25 cm) are prepared and coated with the test formulation and an uncoated control.[16]
-
Immersion: Panels are submerged on a raft in a marine environment with known fouling pressure.[15]
-
Inspection: Panels are periodically retrieved (e.g., every 4 weeks) and inspected visually.[16]
-
Assessment: The degree of fouling is quantified. This can be done by estimating the percentage of the surface covered by different types of fouling organisms (slime, algae, barnacles).
-
Reporting: Results are often converted into a Fouling Resistance (FR) rating, where FR 100 signifies a completely clean surface and FR 0 is a fully fouled surface.[15] The performance is compared against the uncoated control panel.[16]
Leaching Rate Determination
This protocol measures the rate at which the biocide is released from the paint, which is critical for both its efficacy and its environmental impact.[17][18]
-
Apparatus: A rotating cylinder or panel holder is placed in a container with a known volume of seawater.[18]
-
Procedure: A coated panel or cylinder is rotated at a set speed in the seawater for a defined period.
-
Sampling: The seawater is sampled at specific intervals.
-
Analysis: The concentration of the leached biocide in the seawater is measured using analytical techniques like gas chromatography-tandem mass spectrometry.[10]
-
Calculation: The release rate is calculated and typically expressed in micrograms of biocide released per square centimeter per day (µg/cm²/day).[19]
Ecotoxicity Larval Settlement Assay
This laboratory-based assay determines the concentration of a biocide that inhibits the settlement of fouling organism larvae, such as barnacle cyprids or bivalve larvae.[20]
-
Preparation: A series of test chambers are prepared with varying concentrations of the dissolved biocide (e.g., this compound). Control chambers contain only seawater.
-
Introduction of Larvae: A known number of competent larvae (ready to settle) are introduced into each chamber.
-
Incubation: The chambers are incubated for a set period (e.g., 24-48 hours) under controlled conditions.
-
Assessment: The number of larvae that have successfully settled and metamorphosed in each chamber is counted.
-
Analysis: The data is used to calculate the EC50—the concentration at which 50% of the larval settlement is inhibited compared to the control.[4] This provides a quantitative measure of the biocide's potency against target fouling organisms.
References
- 1. Implications of the ban on organotins for protection of global coastal and marine ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 4. Can Encapsulation of the Biocide this compound Affect the Anti-Fouling Efficacy and Toxicity on Tropical Bivalves? | MDPI [mdpi.com]
- 5. Harmful ships’ paint systems outlawed as international convention enters into force [gc.noaa.gov]
- 6. Tributyltin - Wikipedia [en.wikipedia.org]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endures.co.uk [endures.co.uk]
- 16. environmentagency.no [environmentagency.no]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. emerald.com [emerald.com]
Unlocking Enhanced Antimicrobial Efficacy: A Comparative Guide to the Synergistic Effects of DCOIT
For Researchers, Scientists, and Drug Development Professionals
The quest for more potent and broad-spectrum antimicrobial solutions is a constant challenge in the face of evolving microbial resistance. One promising strategy is the combination of existing antimicrobial agents to achieve synergistic effects, where the combined efficacy is greater than the sum of the individual components. This guide provides a comprehensive comparison of the synergistic effects of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) with other antimicrobial compounds, supported by available data and detailed experimental methodologies.
This compound: A Potent Antimicrobial Agent
This compound is a broad-spectrum biocide known for its effectiveness against a wide range of microorganisms, including fungi, algae, and bacteria.[1][2][3][4] Its primary mechanism of action involves the inhibition of key metabolic pathways, particularly targeting dehydrogenase enzymes. This disruption of cellular respiration and energy generation ultimately leads to cell death.[5]
Synergistic Combinations of this compound: A Performance Overview
Investigations into the combined antimicrobial activity of this compound with other compounds have revealed synergistic interactions, paving the way for more effective and potentially lower-concentration formulations. This section explores the synergistic potential of this compound with various partners.
This compound and Zoxamide
Zoxamide is a fungicide that functions by disrupting microtubule formation through binding to β-tubulin, thereby inhibiting cell division.[6][7][8][9][10] Patent literature suggests a synergistic relationship between this compound and zoxamide, particularly for the protection of dry films in materials like paints and coatings.[6] While specific quantitative data from peer-reviewed studies remains limited, the distinct mechanisms of action of the two compounds—this compound targeting metabolic pathways and zoxamide disrupting cell division—provide a strong rationale for their synergistic potential.
This compound and Lenacil
Lenacil is a herbicide that acts by inhibiting photosynthesis at photosystem II.[11] Similar to zoxamide, patent documents indicate a synergistic effect when this compound is combined with lenacil for dry film protection.[7][9][12] The combination of this compound's metabolic inhibition with lenacil's disruption of a fundamental energy production pathway in photosynthetic microorganisms could lead to a potent synergistic effect.
This compound and Dichlofluanid
Dichlofluanid is a broad-spectrum fungicide with a multi-site mode of action, primarily acting as an "SH-blocker" that inhibits enzymes containing sulfhydryl groups.[13] This disruption of critical enzyme function complements the metabolic inhibition mechanism of this compound. While detailed quantitative studies are not widely available in the public domain, the combination holds promise for enhanced fungicidal activity due to their distinct but complementary modes of action.
This compound and Hydrogen Peroxide
Hydrogen peroxide is a well-known oxidizing agent with broad-spectrum antimicrobial properties. A study on rat thymocytes demonstrated a synergistic increase in cell lethality when this compound was applied simultaneously with hydrogen peroxide. The proposed mechanism involves this compound's ability to decrease catalase activity, an enzyme that neutralizes hydrogen peroxide, thereby increasing the cells' susceptibility to oxidative stress.[14] This suggests that this compound can potentiate the antimicrobial effects of oxidizing agents.
Quantitative Data on Synergistic Effects
A critical aspect of evaluating synergistic combinations is the quantitative assessment of their interaction. The Fractional Inhibitory Concentration (FIC) index is a commonly used metric to determine synergy, additivity, or antagonism. An FIC index of ≤ 0.5 typically indicates synergy.
Experimental Protocols
The determination of synergistic effects between antimicrobial compounds is crucial for the development of effective combination therapies. The checkerboard assay is a widely accepted in vitro method for this purpose.
Checkerboard Assay Protocol
This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic activity of this compound and a partner antimicrobial compound against a target microorganism.
1. Materials:
-
This compound stock solution of known concentration.
-
Partner antimicrobial compound stock solution of known concentration.
-
Appropriate sterile liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
Sterile 96-well microtiter plates.
-
Inoculum of the target microorganism standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Incubator.
-
Microplate reader (optional, for spectrophotometric reading).
2. Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the this compound stock solution in the growth medium across the rows of the 96-well plate.
-
Prepare serial twofold dilutions of the partner antimicrobial stock solution in the growth medium down the columns of the 96-well plate.
-
The final volume in each well should be half of the total volume to accommodate the inoculum.
-
-
Inoculation:
-
Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include wells with only the growth medium and inoculum (positive growth control).
-
Include wells with growth medium only (negative control/sterility control).
-
Include rows and columns with each antimicrobial agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and duration for the growth of the target microorganism (e.g., 24-48 hours at 35°C for many fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For more quantitative results, a microplate reader can be used to measure the optical density at a specific wavelength (e.g., 600 nm).
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each compound is calculated as follows:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Compound = (MIC of partner compound in combination) / (MIC of partner compound alone)
-
-
The FIC index (FICI) is the sum of the individual FICs:
-
FICI = FIC of this compound + FIC of Partner Compound
-
-
-
Interpretation of Results: [15][16][17]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Signaling Pathways and Mechanisms of Synergistic Action
The synergistic effects of this compound with other antimicrobial compounds can be attributed to the simultaneous disruption of multiple, distinct cellular pathways, making it more difficult for microorganisms to survive and develop resistance.
This compound and Zoxamide: A Dual Assault on Fungal Viability
The combination of this compound and zoxamide represents a powerful two-pronged attack on fungal cells. This compound disrupts essential metabolic processes, while zoxamide halts cell division. This dual mechanism can lead to a more rapid and complete inhibition of fungal growth.
Caption: Synergistic action of this compound and Zoxamide.
Experimental Workflow for Synergism Determination
The process of identifying and quantifying synergistic antimicrobial interactions involves a systematic experimental workflow, as depicted below.
Caption: Workflow for determining antimicrobial synergy.
Conclusion
The synergistic combinations of this compound with other antimicrobial compounds offer a compelling strategy to enhance antimicrobial efficacy. While patent literature strongly suggests the synergistic potential of this compound with agents like zoxamide and lenacil, there is a clear need for more publicly available, peer-reviewed quantitative data to fully characterize these interactions. The distinct mechanisms of action of this compound and its potential partners provide a strong foundation for their combined use in developing next-generation antimicrobial formulations with improved performance and a broader spectrum of activity. Further research, particularly employing standardized methodologies like the checkerboard assay, is essential to unlock the full potential of these synergistic combinations.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US8569315B2 - Synergistic antimicrobial composition - Google Patents [patents.google.com]
- 6. AU2013352027B2 - Synergistic combination of zoxamide and one of this compound or OIT for dry film protection - Google Patents [patents.google.com]
- 7. AU2013352023B8 - Synergistic combination of lenacil and one of this compound or OIT for dry film protection - Google Patents [patents.google.com]
- 8. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 9. EP3010343A1 - Synergistic combination of a lenacil compound and phenylurea herbicides for dry film protection - Google Patents [patents.google.com]
- 10. EP2461693B1 - Synergistic antimicrobial composition - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. US9301528B2 - Synergistic combination of a lenacil compound and one of this compound or OIT for dry film protection - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. US4897407A - Synergistic fungicidal composition - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. patents.justia.com [patents.justia.com]
- 17. CN112159365A - Method for co-producing OIT and this compound - Google Patents [patents.google.com]
A Comparative Analysis of DCOIT and Zinc Pyrithione in Antifouling Coatings
For Researchers, Scientists, and Drug Development Professionals
The maritime industry's ongoing efforts to mitigate biofouling on vessel hulls have led to the development and use of various biocides in antifouling paints. Among the most prominent alternatives to the now-banned organotin compounds are 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and zinc pyrithione (ZnPT). This guide provides an objective comparison of these two biocides, focusing on their performance, environmental impact, and mechanisms of action, supported by experimental data.
Performance and Efficacy
Both this compound and zinc pyrithione are effective broad-spectrum biocides used to prevent the settlement and growth of marine organisms such as bacteria, algae, and barnacles on submerged surfaces.[1] However, their performance can vary depending on the specific formulation of the antifouling paint and the environmental conditions of the surrounding seawater.[2]
A comparative study conducted in different marine environments found that this compound was the most consistently high-performing booster biocide across various locations.[2][3] It demonstrated strong efficacy against both marine bacteria and macrofoulers.[2] In contrast, a formulation containing zinc pyrithione combined with zinc oxide (ZnO) fillers showed the highest level of antifouling activity in the Mediterranean Sea over a 16-month period.[2] Another study ranked the efficacy of several biocides and found copper pyrithione to be more effective than this compound, which in turn was more effective than zinc pyrithione.[4]
Preliminary results from a 6-month performance test in Puget Sound indicated that products based on this compound showed lower performance compared to other non-copper biocidal paints and were less effective than average copper-based paints in that specific location.[5]
Data Presentation: Performance and Environmental Parameters
The following tables summarize key quantitative data for this compound and zinc pyrithione based on available literature. It is important to note that direct comparisons can be challenging as data is often generated from different studies under varying experimental conditions.
Table 1: Antifouling Performance and Physical-Chemical Properties
| Parameter | This compound | Zinc Pyrithione | Source(s) |
| General Efficacy | High-performing against a broad spectrum of marine organisms.[1][2] | Effective broad-spectrum biocide, particularly when combined with ZnO.[2] | [1][2] |
| Comparative Efficacy Ranking | Ranked higher than zinc pyrithione in one study.[4] | Ranked lower than this compound in the same study.[4] | [4] |
| Half-life in Seawater (Photodegradation) | Can range from less than a day to 80 days depending on conditions.[6] | Rapid photodegradation with a half-life of approximately 8.3 minutes in direct sunlight.[7] | [6][7] |
| LogKow (Octanol-Water Partition Coefficient) | 3.59 (indicates potential for bioaccumulation).[6] | Data not readily available in a directly comparable format. | [6] |
Table 2: Environmental Toxicity - EC50/LC50 Values (µg/L)
| Organism | This compound | Zinc Pyrithione | Source(s) |
| Marine Algae (e.g., Skeletonema costatum) | 1.5 - 1.6 | Not specified in the same study | [8] |
| Crustaceans (e.g., Tigriopus japonicus) | 23 - 280 | Not specified in the same study | [8] |
| Fish (e.g., Pagrus major) | 9.3 - 98.2 | Not specified in the same study | [8] |
| Mussel Embryos (Perna perna) - 48h EC50 | 12.4 | Not available | [9] |
| Mussel Gametes (Perna perna) - 40 min EC50 | 0.063 | Not available | [9] |
| Copepod (Acartia tonsa) | Inhibition of egg production at concentrations similar to mortality.[10] | Not specified in the same study | [10] |
Experimental Protocols
The evaluation of antifouling paint efficacy and biocide release rates are guided by standardized experimental protocols.
Static Panel Immersion Test for Antifouling Efficacy (Based on ASTM D3623)
This method is a standard procedure for testing the antifouling performance of coatings in a natural marine environment.
-
Test Panel Preparation: Steel panels are coated with the antifouling paint system according to the manufacturer's specifications. A standard reference paint is also included for comparison.
-
Submergence: The coated panels are submerged in a marine location with significant biofouling pressure.
-
Exposure: Panels are left submerged for extended periods, with regular inspections.
-
Evaluation: At each inspection, the panels are rated for the extent of fouling by different types of organisms (e.g., slime, algae, barnacles). The physical condition of the paint film is also assessed.
-
Data Analysis: The fouling resistance is often calculated as a percentage, where 100% represents a completely clean surface.
Determination of Biocide Release Rate (Leaching Rate)
This laboratory-based method quantifies the rate at which the biocide leaches from the coating into the surrounding water.
-
Sample Preparation: The antifouling paint is applied to a cylindrical surface.
-
Immersion: The coated cylinder is placed in a container with a known volume of artificial seawater.
-
Controlled Conditions: The temperature, salinity, and pH of the seawater are maintained at constant levels. The water is stirred to simulate movement.
-
Sampling: Water samples are collected at predetermined intervals.
-
Chemical Analysis: The concentration of the leached biocide in the water samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The release rate is calculated based on the change in biocide concentration in the water over time and the surface area of the coated cylinder.
Mandatory Visualization
Experimental Workflow for Antifouling Efficacy Testing
Caption: Workflow for static panel immersion testing of antifouling paints.
Signaling Pathway: Mechanism of Action
This compound: Endocrine Disruption
Recent studies suggest that this compound can act as an endocrine disruptor, specifically targeting the thyroid hormone system. It has been shown to bind to the thyroid hormone receptor β (TRβ), potentially interfering with the normal signaling cascade.[11]
Caption: Proposed mechanism of this compound-induced endocrine disruption.
Zinc Pyrithione: Cellular Disruption
Zinc pyrithione's antifouling mechanism is believed to involve the disruption of essential cellular processes in marine organisms. It can inhibit membrane transport and interfere with ATP (energy) synthesis within the cells.[12]
Caption: Cellular disruption mechanism of Zinc Pyrithione.
Conclusion
Both this compound and zinc pyrithione are significant players in the modern antifouling coatings market. This compound has shown robust performance across different environments, though its effectiveness can be site-specific.[2][3] Zinc pyrithione, particularly in combination with other compounds like ZnO, also provides excellent antifouling protection.[2]
From an environmental standpoint, both biocides are designed to degrade in the marine environment, although their degradation rates and toxicity to non-target organisms differ.[6][7] The choice between this compound and zinc pyrithione may depend on a variety of factors, including the expected operating environment of the vessel, regulatory requirements, and the specific performance characteristics desired from the antifouling system. Further research conducting direct, side-by-side comparisons under standardized conditions will be invaluable for a more definitive assessment of their relative merits.
References
- 1. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]
- 2. Antifouling efficacy of coatings is site-dependent - European Coatings [european-coatings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. [PDF] ACUTE TOXICITY OF PYRITHIONE PHOTODEGRADATION PRODUCTS TO SOME MARINE ORGANISMS | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Thyroid Endocrine Disruption and Mechanism of the Marine Antifouling Pollutant 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a potent biocide commonly used in laboratory and industrial settings. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment.
Immediate Safety and Hazard Profile
This compound is a hazardous substance requiring careful handling. It is classified as toxic and corrosive. Key hazards include:
-
Human Health: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2] It causes severe skin burns, eye damage, and can provoke an allergic skin reaction.[1][2][3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2] It is imperative to prevent its release into soil, waterways, drains, and sewers.[3]
Due to these hazards, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3][4] If there is a risk of inhalation, respiratory protection should be used.[1][5]
Quantitative Hazard Data
The following table summarizes key quantitative toxicity and environmental data for this compound.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 567 - 1636 mg/kg bw | Rat, Mice | [6] |
| Acute Inhalation Toxicity | Fatal if inhaled (Category 1 or 2) | N/A | [1] |
| Aquatic Toxicity | Very toxic to aquatic life (Acute & Chronic) | N/A | [2] |
| Water Solubility | 14 ppm at 25 °C | N/A | [7] |
| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C | N/A | [7] |
Step-by-Step Disposal Protocol
The disposal of this compound waste is governed by local, state, and federal regulations for hazardous waste.[8][9] The following steps provide a general framework based on the "cradle-to-grave" hazardous waste management principle.[9]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or present in a solid matrix. All waste generators must properly identify their waste to determine if it meets the definition of hazardous waste.[8]
-
Segregate Waste Streams: Do not mix this compound waste with other, non-hazardous waste streams. Keep it in a dedicated, closed, and properly labeled container.
Step 2: On-Site Storage and Labeling
-
Container Requirements: Use a chemically compatible, leak-proof container. Keep the container tightly closed and stored in a well-ventilated, secure area, away from incompatible materials.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one," and a clear indication of its hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[10] The accumulation start date must also be clearly marked on the label.[10]
Step 3: Handling Spills and Decontamination
-
Spill Response: In case of a spill, evacuate unnecessary personnel and approach the release from upwind.[3] Prevent the material from entering sewers, watercourses, or soil.[3] Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[11] Collect the spilled material and absorbent into a designated hazardous waste container for disposal.
-
Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that has come into contact with this compound using soap and water.[3] All contaminated cleaning materials and disposable PPE should be collected and disposed of as hazardous waste. Contaminated clothing should be removed immediately and washed thoroughly before reuse; discard contaminated leather items.[3][4]
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: The final treatment and disposal must be conducted in accordance with all applicable local, state, and federal regulations.[2][4] The waste generator is responsible for ensuring the waste is managed and disposed of properly.[9]
-
Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste.[3] They should be disposed of through the same licensed waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound waste management and disposal workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. img.waimaoniu.net [img.waimaoniu.net]
- 4. 4,5-Dichloro-2-octyl-isothiazolone - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. clasohlson.com [clasohlson.com]
Personal protective equipment for handling 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
Essential Safety and Handling Guide for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
-
CAS Number: 64359-81-5[1]
-
EC Number: 264-843-8[1]
-
Molecular Formula: C₁₁H₁₇Cl₂NOS
Hazard Identification and Classification
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one is a hazardous substance requiring stringent safety measures. The primary hazards are summarized below.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled.[1] |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1] |
| Skin Sensitization | Category 1A | Danger | H317: May cause an allergic skin reaction.[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Danger | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and severe eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), and protective clothing (e.g., lab coat, apron, or coveralls).[3] | Prevents skin contact, which can cause severe burns and allergic reactions.[1] |
| Respiratory Protection | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[4] | Protects against inhalation, which can be fatal. |
Safe Handling and Storage Protocol
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure safety shower and eyewash stations are readily accessible.
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Dispensing: Avoid creating dust or aerosols. If the substance is a solid, handle it with care to prevent airborne particles.
-
During Use: Do not eat, drink, or smoke in the handling area.[2] Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2] Decontaminate all surfaces and equipment after use.
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]
-
Store locked up and away from incompatible materials.[1]
Emergency and First Aid Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste, including contaminated PPE, in designated, labeled, and sealed containers.
-
Waste Disposal: Dispose of contents and container to an approved hazardous waste treatment facility in accordance with local, regional, national, and international regulations.[1] Do not allow the substance to enter drains or waterways.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. 4,5-Dichloro-2-octyl-isothiazolone - Safety Data Sheet [chemicalbook.com]
- 3. 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | Tiansland.com [tiansland.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
